(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Description
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Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-6(7,8)3-5;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUOQRRUERFEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(C1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride for Drug Development Professionals
Introduction
The strategic incorporation of fluorine and strained ring systems, such as cyclobutane, into drug candidates is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a building block that embodies this principle, combining a gem-difluorinated cyclobutane ring with a secondary amine. Understanding the fundamental physical properties of this hydrochloride salt is critical for researchers in drug discovery and development, as these characteristics directly impact formulation, bioavailability, and overall viability as a pharmaceutical agent.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and experimental context needed to effectively utilize this compound in their research endeavors. Beyond a simple recitation of data, this document delves into the causality behind experimental choices and offers detailed protocols for property determination, reflecting a commitment to scientific integrity and practical application. The inclusion of fluorine is known to significantly impact the basicity of nearby amines and the overall lipophilicity of the molecule, making a detailed empirical analysis essential[1][2].
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.
Molecular Structure
The structure consists of a cyclobutane ring with two fluorine atoms on the same carbon (a gem-difluoro moiety), attached to a methylaminomethyl group. As a hydrochloride salt, the amine is protonated.
Caption: Chemical structure of this compound.
Core Compound Identifiers
A summary of the fundamental identifiers for this compound is presented in the table below. This data is essential for accurate documentation, procurement, and regulatory submissions.
| Property | Value | Source(s) |
| CAS Number | 1250444-03-1 | [3][4][5][6] |
| Molecular Formula | C₆H₁₂ClF₂N | [5][6] |
| Molecular Weight | 171.62 g/mol | [3][5][6] |
| MDL Number | MFCD16987777 | [4][5] |
| PubChem Substance ID | 329823008 | [4] |
| SMILES Code | CNCC1CC(F)(F)C1.Cl | [5] |
Tabulated Physical Properties
While comprehensive experimental data for this specific compound is not extensively published in peer-reviewed literature, information can be aggregated from chemical suppliers and databases. The following table summarizes the available physical property data. It is important to note that without peer-reviewed studies, these values should be considered provisional and subject to verification.
| Physical Property | Value / Description | Source(s) |
| Appearance | Solid | |
| Purity | >95% (batch dependent) | [6] |
| Storage Class | 11 - Combustible Solids | [4] |
| Boiling Point | Not available | [7] |
| Melting Point | Not available | |
| Density | Not available | [7] |
| Solubility | No specific data available, but likely soluble in water and polar organic solvents like methanol due to its salt nature. |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physical properties relevant to drug development.
Determination of Melting Point
The melting point is a critical indicator of purity and is vital for material characterization.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the solid compound. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Rapid Scan (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range. This prevents excessive time spent on the precise measurement.
-
Precise Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
-
Causality Note: A slow heating rate during the melting phase is crucial. Heating too quickly does not allow the sample and the thermometer to reach thermal equilibrium, leading to an artificially wide and inaccurate melting range.
Workflow for Aqueous Solubility Assessment
Aqueous solubility is a paramount property, as it governs the dissolution rate and bioavailability of orally administered drugs. The Shake-Flask method is a gold-standard technique.
Caption: Workflow for Thermodynamic Aqueous Solubility Determination.
Methodology: Shake-Flask Method (ICH Harmonised Guideline)
-
System Preparation: Prepare a buffer solution of relevant physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Accurately dilute a known volume of the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
-
Trustworthiness Note: The system's trustworthiness is validated by ensuring that the concentration of the dissolved compound remains constant over successive time points (e.g., at 24 and 48 hours), confirming that equilibrium has been reached.
Implications for Drug Development
The physicochemical properties of fluorinated amine salts like this one have direct and predictable consequences in a drug development setting.
-
Impact of Fluorination: The gem-difluoro group on the cyclobutane ring is a strong electron-withdrawing moiety. This is expected to lower the pKa of the secondary amine compared to its non-fluorinated analog. A lower pKa can influence the compound's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes. The presence of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism[1][8].
-
Role of the Hydrochloride Salt: As a hydrochloride salt, the compound is expected to be a crystalline solid with higher aqueous solubility and dissolution rate compared to its free base form. This is a common strategy in drug development to improve the biopharmaceutical properties of basic compounds.
-
Lipophilicity (LogP/LogD): While no experimental LogP data is available, the introduction of fluorine typically increases lipophilicity. However, the conformational constraints of the cyclobutane ring and the specific substitution pattern can lead to non-intuitive effects[2][8][9]. The LogD (distribution coefficient at a specific pH) will be highly dependent on the compound's pKa, and this value is more physiologically relevant than LogP for ionizable compounds.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a unique combination of a strained, fluorinated ring system and a secondary amine. While publicly available data on its specific physical properties are limited, its structural motifs allow for informed predictions regarding its behavior. Its identity is well-defined by its CAS number and molecular formula. As a combustible solid salt, it is expected to have improved handling and solubility characteristics suitable for early-stage drug discovery. The protocols and scientific context provided in this guide offer a framework for researchers to rigorously characterize this and similar compounds, ensuring the generation of reliable data to drive informed decisions in the complex process of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylmethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 125044-43-1 [sigmaaldrich.com]
- 5. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Abosyn [abosyn.com]
- 7. 1-(3,3-difluorocyclobutyl)-N-methylmethanamine,hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride chemical structure and analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride
Introduction
This compound is a fluorinated cyclobutane derivative that has garnered interest as a key building block in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring can significantly modulate the physicochemical and pharmacological properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for the characterization and quality control of this compound.
The strategic incorporation of fluorine in drug candidates is a well-established approach to enhance molecular properties. In the case of this compound, the difluoro group creates a unique electronic and conformational profile, making it a valuable synthon for developing novel therapeutics. Preliminary studies have suggested its potential utility in developing treatments for conditions such as cancer, metabolic disorders, and cardiovascular diseases.[1] Accurate and robust analytical methods are therefore paramount for ensuring the identity, purity, and quality of this intermediate throughout the research and development lifecycle.
Chemical Identity and Physicochemical Properties
The foundational step in any analytical endeavor is a thorough understanding of the molecule's fundamental properties. This compound is the hydrochloride salt of the parent amine, (3,3-Difluorocyclobutyl)-N-methylmethanamine. The salt form is typically preferred to improve stability and handling characteristics.
Caption: 2D Structure of this compound.
The core structure consists of a four-membered cyclobutane ring, a methylamino-methyl side chain, and the characteristic gem-difluoro substitution at the 3-position of the ring. This substitution pattern is critical as it avoids creating a chiral center at the point of fluorination.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1250444-03-1 | [2][3] |
| Molecular Formula | C₆H₁₂ClF₂N | [2][3] |
| Molecular Weight | 171.62 g/mol | [2][4] |
| IUPAC Name | (3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride | [5] |
| SMILES | CNCC1CC(F)(F)C1.Cl | [2] |
| InChIKey | GWULAFBJCARIIV-UHFFFAOYSA-N | [5] |
| Purity (Typical) | >95-97% |[3][6] |
Spectroscopic and Chromatographic Analysis Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The logical workflow involves structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), followed by purity determination using a separation technique like High-Performance Liquid Chromatography (HPLC).
Caption: General analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary for complete characterization.
Causality Behind Experimental Choices
-
Solvent Selection: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are appropriate solvents. D₂O is advantageous as it allows for the exchange of the acidic N-H protons of the hydrochloride salt, causing their signal to disappear, which can be a useful diagnostic tool. CD₃OD can be used if solubility in D₂O is limited.[7]
-
Experiment Suite:
-
¹H NMR: Determines the number and connectivity of protons. The complex splitting patterns of the cyclobutyl ring protons provide key conformational information.
-
¹³C NMR: Identifies all unique carbon environments. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet with a large coupling constant (J_CF), which is a definitive indicator of the CF₂ group.[7]
-
¹⁹F NMR: Directly observes the fluorine atoms. A single resonance is expected since both fluorine atoms are chemically equivalent, simplifying the spectrum.
-
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[7]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[7]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
(Optional) Perform 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.
-
Representative Data Interpretation
Table 2: Representative ¹H and ¹³C NMR Data (400 MHz, D₂O)
| Nucleus | Chemical Shift (δ) ppm (multiplicity, J in Hz) | Assignment | Rationale |
|---|---|---|---|
| ¹H | ~3.2 (s) | -CH₂-N- | Singlet for the methylene adjacent to the nitrogen. |
| ¹H | ~2.8 (s) | -N-CH₃ | Singlet for the N-methyl group. |
| ¹H | ~2.4-2.7 (m) | -CH₂-CF₂- | Complex multiplet due to coupling with adjacent protons and long-range coupling to fluorine. |
| ¹H | ~2.2-2.4 (m) | -CH-CH₂-CF₂ | Multiplet for the methine proton on the ring. |
| ¹³C | ~125 (t, J ≈ 245) | C-F₂ | Triplet due to one-bond coupling to two fluorine atoms.[7] |
| ¹³C | ~55 | -CH₂-N- | Carbon of the methylene group adjacent to nitrogen. |
| ¹³C | ~35 | -N-CH₃ | Carbon of the N-methyl group. |
| ¹³C | ~30 (t, J ≈ 20) | -CH₂-CF₂- | Triplet due to two-bond coupling to the fluorine atoms. |
| ¹³C | ~25 | -CH-CH₂- | Methine carbon of the cyclobutane ring. |
Note: The acidic N-H protons are exchanged with deuterium in D₂O and are typically not observed.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized molecule.
Causality Behind Experimental Choices
-
Ionization Mode: ESI in positive ion mode (ESI+) is ideal. The amine is already protonated as a hydrochloride salt, making it easy to generate the [M+H]⁺ ion, which corresponds to the free base.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental formula through an accurate mass measurement. A standard quadrupole analyzer can be used for nominal mass confirmation.[7]
Detailed Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the amine remains protonated.[7]
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source. Direct infusion is also an option.
-
Acquisition Parameters (Typical for ESI+):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Scan Range: m/z 50-500
-
Expected Mass Spectrum
The primary ion observed will be for the protonated free base [(C₆H₁₁F₂N) + H]⁺.
-
Expected Exact Mass of [M+H]⁺: 136.0932
-
Observed Mass: High-resolution MS should yield a mass within 5 ppm of the expected exact mass, confirming the elemental formula C₆H₁₂F₂N.
Fragmentation (MS/MS) can be used to further confirm the structure by breaking the molecule apart and observing the resulting fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of the compound and identifying any potential impurities from the synthesis or degradation. For amines, reversed-phase HPLC is commonly employed.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is a robust choice for separating small polar molecules.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) is typical. The acid improves peak shape for the amine by keeping it protonated and suppressing interactions with residual silanols on the column packing.[8]
-
Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) provides much greater specificity and allows for the identification of unknown impurity peaks.[9]
-
Derivatization: For enhanced sensitivity, especially at trace levels, pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or dansyl chloride can be employed to attach a fluorescent tag to the amine, allowing for highly sensitive fluorescence detection.[10][11][12] This is particularly useful in quantitative applications where low limits of detection are required.
Detailed Experimental Protocol (Reversed-Phase HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
The resulting chromatogram should show a single major peak corresponding to the main compound. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Conclusion
The comprehensive analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation, while high-resolution mass spectrometry validates the elemental composition. Chromatographic methods, particularly HPLC, are indispensable for assessing purity and profiling impurities. The protocols and rationale outlined in this guide provide a robust framework for scientists to ensure the quality and integrity of this valuable chemical building block, thereby supporting the advancement of drug discovery and development programs.
References
- 1. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 2. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 4. N-methylmethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Abosyn [abosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Technical Guide to (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride: A Versatile Fluorinated Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a rationally designed fluorinated aliphatic amine that has emerged as a valuable building block in medicinal chemistry. The incorporation of the gem-difluorocyclobutyl motif offers a strategic advantage in drug design, enabling chemists to fine-tune the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and explores its application in the development of novel therapeutics, particularly as a key structural component in modulators of immunologically significant targets like STING (Stimulator of Interferon Genes).
Introduction: The Strategic Role of Fluorine in Scaffolding
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][3] The 3,3-difluorocyclobutyl moiety, in particular, provides a rigid, low-energy conformational constraint while acting as a non-hydrolyzable bioisostere for a carbonyl group. This combination of features makes this compound a sought-after intermediate for constructing complex molecules with enhanced drug-like properties.[2][4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClF₂N | [5][6] |
| Molecular Weight | 171.62 g/mol | [5] |
| CAS Number | 1250444-03-1 | [5] |
| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides |
| Purity | Typically >97% | Commercially available data |
| Solubility | Soluble in water, methanol, DMSO | Inferred from structure |
Synthesis Protocol: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-part process: first, the synthesis of the primary amine precursor, followed by a robust reductive amination to introduce the N-methyl group.
Part A: Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride (Precursor)
This initial stage focuses on creating the core amine structure from a commercially available nitrile. The chosen method involves the reduction of a nitrile to a primary amine using a borane complex, followed by salt formation.
Causality of Experimental Choices:
-
Borane-THF Complex: This reducing agent is selected for its high efficiency in reducing nitriles to primary amines under relatively mild conditions, minimizing side reactions.
-
Reflux Conditions: Heating the reaction to reflux ensures the reaction proceeds to completion in a reasonable timeframe.
-
Methanolic HCl: The use of hydrochloric acid in methanol not only quenches the reaction but also directly forms the stable, crystalline hydrochloride salt of the primary amine, facilitating its isolation and purification.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3 mL per gram of nitrile) under a nitrogen atmosphere, add a 1M solution of borane-THF complex in THF (1.1 eq) dropwise over 5-10 minutes.
-
Reduction: Heat the reaction mixture to reflux and maintain for 18-20 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[7]
-
Quenching and Salt Formation: After cooling the mixture in an ice-water bath, slowly add methanol (~1.2 mL per gram of initial nitrile) to quench the excess borane.[7]
-
Acidification: Add concentrated hydrochloric acid (~0.6 mL per gram of initial nitrile) to the mixture and heat to reflux for 2 hours to ensure complete salt formation.[7]
-
Isolation: Concentrate the reaction mixture under reduced pressure. Azeotrope the residue with ethanol (2x) to remove residual water.
-
Purification: Suspend the resulting solid in diethyl ether, stir vigorously, and collect the precipitate by filtration. Wash the solid with additional diethyl ether and dry under vacuum to yield (3,3-difluorocyclobutyl)methanamine hydrochloride as a white solid.[7]
Part B: N-Methylation via Reductive Amination
The final step involves the selective methylation of the primary amine precursor. Reductive amination using formaldehyde is a classic, high-yielding, and cost-effective method for this transformation.
Causality of Experimental Choices:
-
Formaldehyde: Serves as the carbonyl source for the formation of an intermediate iminium ion. An aqueous solution is commonly used.[8][9]
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to protic solvents than other hydrides like sodium borohydride and can be added directly to the reaction mixture containing the amine and aldehyde.
-
Methanol: An excellent solvent for both the amine salt and the reagents, facilitating a homogenous reaction.
Experimental Protocol:
-
Reaction Setup: Dissolve (3,3-Difluorocyclobutyl)methanamine hydrochloride (1.0 eq) in methanol (~10 mL per gram).
-
Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the formation of the product by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Final Salt Formation & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free base in a minimal amount of diethyl ether or ethyl acetate and add a 2M solution of HCl in diethyl ether until precipitation is complete.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1-(3,3-difluorocyclobutyl)-N-methylmethanamine,hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride: A Technical Guide for Preclinical Investigation
Abstract
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride emerges as a novel small molecule with potential applications in neuroscience and psychopharmacology. The strategic incorporation of a gem-difluorinated cyclobutane ring suggests a design aimed at enhancing metabolic stability and modulating physicochemical properties for optimal central nervous system penetration. While definitive preclinical data on this specific entity remains to be fully elucidated in publicly available literature, its structural motifs bear a compelling resemblance to known monoamine reuptake inhibitors. This in-depth technical guide presents a structured, scientifically-grounded framework for the comprehensive investigation of its mechanism of action. We hypothesize that this compound functions as a monoamine transporter (MAT) inhibitor and outline a multi-tiered experimental approach to rigorously test this hypothesis, determine its potency and selectivity, and explore potential secondary pharmacological activities. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals embarking on the preclinical characterization of this and structurally related compounds.
Introduction: The Rationale for a Novel Neuromodulator
The therapeutic landscape for neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD), is dominated by agents that modulate monoaminergic neurotransmission.[1] The primary targets for these drugs are the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, thereby enhancing neuronal signaling.
The chemical structure of this compound, featuring a protonatable secondary amine separated from a compact, lipophilic cyclobutane ring, aligns with the general pharmacophore of many monoamine reuptake inhibitors.[3][4] The cyclobutane moiety, in particular, is an increasingly utilized scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability.[5] The gem-difluoro substitution on the cyclobutane ring is a bioisosteric replacement for a carbonyl group or other polar functionalities, which can enhance binding affinity and reduce metabolic liabilities.
Given these structural features, we propose a primary hypothesis:
Primary Hypothesis: this compound acts as a competitive inhibitor of one or more monoamine transporters (SERT, NET, DAT), thereby blocking the reuptake of serotonin, norepinephrine, and/or dopamine from the synaptic cleft.
This guide will detail the necessary in-vitro and cell-based assays to validate this hypothesis and construct a comprehensive pharmacological profile of the compound.
Tier 1 Investigation: Primary Target Engagement and Potency
The initial phase of investigation is designed to ascertain whether the compound directly interacts with the hypothesized molecular targets and to quantify the affinity and potency of this interaction.
Radioligand Binding Assays: Quantifying Target Affinity
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[6][7] These assays utilize a radiolabeled ligand with known high affinity for the target, and the ability of the unlabeled test compound to displace the radioligand is measured.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Source: Commercially available cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[6]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well format):
-
Total Binding: Wells containing membrane preparation and a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in assay buffer.
-
Non-specific Binding: Wells containing the above components plus a high concentration of a known, non-radiolabeled inhibitor (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT) to saturate the specific binding sites.
-
Competitive Binding: Wells containing the membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[8]
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (concentration inhibiting 50% of specific binding) is determined by non-linear regression.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Predicted Binding Affinity Profile
| Target Transporter | Radioligand | Ki (nM) of Test Compound |
| Human SERT | [³H]Citalopram | Experimental Value |
| Human NET | [³H]Nisoxetine | Experimental Value |
| Human DAT | [³H]WIN 35,428 | Experimental Value |
Neurotransmitter Uptake Assays: Assessing Functional Inhibition
While binding assays confirm physical interaction, neurotransmitter uptake assays measure the functional consequence of that interaction – the inhibition of transporter activity.[1][9] These assays are critical for confirming the compound's mechanism as a reuptake inhibitor.
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay
-
Cell Culture:
-
Use cell lines stably expressing the human monoamine transporters (e.g., HEK-hSERT, HEK-hNET, HEK-hDAT).
-
Plate the cells in 96-well plates and grow to confluence.[10]
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).[10]
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor.
-
Initiate uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) and a small amount of unlabeled neurotransmitter.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
-
Compare the potency of the test compound across the three transporters to establish its selectivity profile.
-
Data Presentation: Predicted Functional Inhibition Profile
| Target Transporter | Substrate | IC50 (nM) of Test Compound |
| Human SERT | [³H]5-HT | Experimental Value |
| Human NET | [³H]Norepinephrine | Experimental Value |
| Human DAT | [³H]Dopamine | Experimental Value |
Logical Workflow for Tier 1 Investigation
Caption: Workflow for determining primary target affinity and functional potency.
Tier 2 Investigation: Selectivity and Off-Target Profiling
A therapeutically viable compound should exhibit high selectivity for its intended target(s) to minimize off-target side effects. A secondary screening panel is essential to rule out interactions with other neurologically relevant targets. A plausible off-target for a monoamine reuptake inhibitor is monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if this compound inhibits MAO-A or MAO-B, which would represent a distinct mechanism of action.[11][12]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Assay Principle: A fluorometric assay kit (e.g., EnzyChrom™) can be used.[13] In this assay, MAO enzymes react with a substrate to produce H₂O₂, which in the presence of a probe, generates a fluorescent signal.
-
Procedure:
-
In a 96-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of this compound.
-
Add the substrate and probe mixture to initiate the reaction.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value for inhibition of MAO-A and MAO-B.
-
Data Presentation: MAO Inhibition Selectivity
| Enzyme | IC50 (µM) of Test Compound |
| MAO-A | Experimental Value |
| MAO-B | Experimental Value |
Signaling Pathway: Hypothesized Mechanism of Action
Caption: Hypothesized monoamine reuptake inhibition by the test compound.
Conclusion and Future Directions
This technical guide outlines a systematic and robust preclinical strategy to elucidate the mechanism of action of this compound. By following the proposed Tier 1 and Tier 2 investigations, researchers can establish a comprehensive pharmacological profile, detailing the compound's affinity, potency, and selectivity for monoamine transporters.
Positive results from these assays would strongly support the hypothesis that this compound is a novel monoamine reuptake inhibitor. Subsequent studies should then focus on in vivo models to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of neuropsychiatric disorders. The unique structural features of this compound, particularly the difluorocyclobutyl moiety, warrant a thorough investigation as it may offer advantages over existing therapeutic agents. The data generated from this research framework will be crucial for guiding further drug development efforts and unlocking the full therapeutic potential of this promising molecule.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 3. Pharmacophore design and database searching for selective monoamine neurotransmitter transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride solubility in different solvents
An In-Depth Technical Guide to the Solubility of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Authored by a Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. It is a critical physicochemical property that governs a drug's bioavailability, manufacturability, and ultimately, its efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific compound of interest: this compound.
This molecule, with its unique difluorinated cyclobutyl moiety and a secondary amine, presents an interesting case study. The presence of fluorine can significantly alter physicochemical properties such as lipophilicity and metabolic stability, while the amine hydrochloride salt form is often employed to enhance aqueous solubility.[1][2][3] A thorough characterization of its solubility in a variety of relevant solvent systems is therefore paramount for its successful development. This document will delve into the theoretical underpinnings of its solubility, provide detailed, field-tested protocols for its empirical determination, and offer insights into the interpretation of the resulting data.
Section 1: Physicochemical Profile of this compound
Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These properties provide clues to its expected behavior in different solvent environments.
| Property | Value/Information | Source |
| Chemical Name | This compound | PubChem |
| Alternate Names | 1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride | BLDpharm[4] |
| CAS Number | 1250444-03-1 | Synthonix[5] |
| Molecular Formula | C6H12ClF2N | Synthonix[5] |
| Molecular Weight | 171.62 g/mol | Sigma-Aldrich |
| Structure | A cyclobutane ring with two fluorine atoms on the same carbon, attached to a methylaminomethyl group, as a hydrochloride salt. | N/A |
The gem-difluoro group is a key structural feature. Fluorine's high electronegativity can create a dipole moment and influence the molecule's overall polarity and its ability to participate in hydrogen bonding.[1] The presence of the amine group, which is protonated in the hydrochloride salt form, is expected to confer significant aqueous solubility, particularly in acidic to neutral pH ranges.[6][7]
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate various properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.[1]
-
Lipophilicity: Fluorination can increase lipophilicity (logP), which can affect membrane permeability and protein binding.[8]
-
Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of nearby amine groups.[1][8] This modulation of pKa will directly impact the pH-solubility profile.
Section 2: Theoretical Framework for Solubility
The solubility of an amine hydrochloride is a dynamic process governed by several key equilibria. As a salt of a weak base and a strong acid, its solubility in aqueous media is highly dependent on the pH of the solution.
The pH-Solubility Profile: A Critical Relationship
The dissolution of this compound in water involves the dissociation of the salt into the protonated amine cation and the chloride anion. The protonated amine can then exist in equilibrium with its free base form. This relationship is described by the Henderson-Hasselbalch equation and is crucial for predicting how the compound will behave in different physiological environments, such as the gastrointestinal tract.[9]
The total solubility (S_total) is the sum of the intrinsic solubility of the free base (S_base) and the concentration of the protonated, more soluble form. It is expected that the solubility will be highest at low pH where the protonated form predominates and will decrease as the pH increases and the less soluble free base begins to precipitate.[10]
Caption: Equilibrium of this compound in solution.
Section 3: Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves screening a range of solvents that are relevant to pharmaceutical development.
Solvent Selection Rationale
The choice of solvents should be strategic, covering a spectrum of polarities and functionalities to build a comprehensive solubility profile.[11][12][13]
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To simulate physiological conditions and determine the pH-solubility profile. |
| Alcohols | Methanol, Ethanol, Isopropanol | Common co-solvents in formulations and synthesis. |
| Ketones | Acetone | A polar aprotic solvent used in manufacturing. |
| Esters | Ethyl Acetate | A moderately polar solvent. |
| Chlorinated Solvents | Dichloromethane | A non-polar solvent, useful for understanding lipophilicity. |
| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent. |
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable method that allows for the accurate measurement of a compound's solubility at a given temperature.
Materials:
-
This compound
-
Selected solvents
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with a suitable column and detector
-
pH meter
-
0.22 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of each selected solvent to the respective vials.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method.
-
pH Measurement (for aqueous buffers): Measure the pH of the remaining saturated solution.
Caption: Workflow for the shake-flask solubility determination method.
Section 4: Data Presentation and Interpretation
The quantitative solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.
Table of Solubility Data (Hypothetical)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (if applicable) |
| Water | 25 | > 100 | ~5.5 |
| pH 1.2 Buffer | 37 | > 200 | 1.2 |
| pH 4.5 Buffer | 37 | > 150 | 4.5 |
| pH 6.8 Buffer | 37 | 85 | 6.8 |
| pH 7.4 Buffer | 37 | 50 | 7.4 |
| Methanol | 25 | 120 | N/A |
| Ethanol | 25 | 75 | N/A |
| Isopropanol | 25 | 20 | N/A |
| Dichloromethane | 25 | < 1 | N/A |
Interpretation of Results
The hypothetical data above would suggest that this compound is highly soluble in aqueous solutions, particularly at acidic pH, which is consistent with the behavior of an amine hydrochloride.[6][14][15] The solubility decreases as the pH increases, which is expected as the compound converts to its less soluble free base form. The high solubility in polar protic solvents like methanol and ethanol, and poor solubility in a non-polar solvent like dichloromethane, indicates a polar nature. This information is invaluable for guiding formulation strategies. For an oral dosage form, the high solubility in acidic conditions is favorable for dissolution in the stomach.
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. A thorough understanding of its solubility profile is a cornerstone for its successful development as a pharmaceutical agent. The provided protocols offer a robust framework for generating high-quality, reliable data.
Future work should focus on expanding the solvent screen to include more complex and biorelevant media, such as simulated gastric and intestinal fluids. Additionally, investigating the effect of temperature on solubility can provide valuable thermodynamic insights. The solid-state properties of the compound, such as crystallinity and polymorphism, should also be characterized as they can significantly impact solubility.
References
- 1. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 4. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. byjus.com [byjus.com]
- 15. embibe.com [embibe.com]
The Strategic Incorporation of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
The deliberate introduction of fluorine into drug candidates represents a pivotal strategy in contemporary medicinal chemistry for the optimization of pharmacological profiles. The 3,3-difluorocyclobutyl moiety, a conformationally restricted and metabolically robust scaffold, has emerged as a valuable building block in the design of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and potential medicinal chemistry applications of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. We will explore its role as a strategic building block, the bioisosteric rationale for its use, and its incorporation into advanced drug candidates, including kinase and methyltransferase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold in their discovery programs.
Introduction: The Rise of Fluorinated Scaffolds in Drug Design
The strategic incorporation of fluorine into small molecule drug candidates has become an indispensable tool for modulating a wide array of pharmaceutical properties. The unique electronic nature of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target. Among the diverse array of fluorinated motifs, gem-difluoroalicyclic structures, such as the 3,3-difluorocyclobutyl group, offer a compelling combination of features. The 3,3-difluorocyclobutyl moiety provides a rigid carbocyclic core that can help to lock in a bioactive conformation, while the gem-difluoro substitution offers a powerful means to enhance metabolic stability and modulate local electronics without introducing excessive lipophilicity. This guide focuses on a key derivative of this scaffold, this compound, a versatile building block for the synthesis of next-generation therapeutics.
Physicochemical Properties and Synthesis of this compound
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery campaign.
| Property | Value | Reference |
| CAS Number | 1250444-03-1 | [1][2] |
| Molecular Formula | C6H12ClF2N | [1] |
| Molecular Weight | 171.62 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >95-97% | [1][3] |
Synthetic Pathway
While the direct synthesis of this compound is not extensively detailed in peer-reviewed literature, a robust synthetic strategy can be devised based on the well-established synthesis of the primary amine precursor, (3,3-difluorocyclobutyl)methanamine hydrochloride, followed by a selective N-methylation step.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of (3,3-difluorocyclobutyl)methanamine hydrochloride [4]
-
Reduction of 3,3-difluorocyclobutanecarbonitrile: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-THF complex (1.1 eq, 1M in THF) under an inert atmosphere of nitrogen.
-
Reflux and Quenching: Heat the reaction mixture to reflux for 18-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture in an ice-water bath and cautiously quench the reaction by the dropwise addition of methanol.
-
Acidification and Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v) and heat to reflux for 2-3 hours to facilitate the formation of the hydrochloride salt.
-
Isolation and Purification: Remove the solvents under reduced pressure. To remove residual water, perform azeotropic distillation with ethanol (2x). Suspend the resulting solid in diethyl ether, collect the precipitate by filtration, and dry under vacuum to yield (3,3-difluorocyclobutyl)methanamine hydrochloride as a white solid.
Part B: Selective N-methylation of (3,3-difluorocyclobutyl)methanamine hydrochloride
A variety of methods can be employed for the selective N-monomethylation of primary amines. The following is a representative procedure using reductive amination.
-
Reductive Amination: To a suspension of (3,3-difluorocyclobutyl)methanamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a protic solvent such as methanol, add aqueous formaldehyde (1.1 eq, 37% solution).
-
Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
-
Work-up and Purification: Stir the reaction overnight at room temperature. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Final Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate this compound. Collect the solid by filtration and dry under vacuum.
Caption: Synthetic workflow for this compound.
The 3,3-Difluorocyclobutyl Moiety as a Bioisostere
A key rationale for the incorporation of the 3,3-difluorocyclobutyl group in drug candidates lies in the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The gem-difluoromethylene (CF2) group is often employed as a bioisostere for a carbonyl (C=O) group or a methylene (CH2) group.
Carbonyl Bioisostere
The CF2 group can mimic the steric and electronic properties of a carbonyl group. The C-F bonds are polarized, creating a local dipole moment that can participate in non-covalent interactions, such as hydrogen bonding with biological targets. Unlike a ketone, the CF2 group is non-planar and, crucially, resistant to metabolic reduction. This can be a significant advantage in overcoming drug metabolism liabilities.
Methylene Bioisostere
While the replacement of a methylene group with a difluoromethylene group can increase lipophilicity, it also confers metabolic stability by blocking a potential site of oxidative metabolism. The strong C-F bond is highly resistant to cleavage by metabolic enzymes such as cytochrome P450s.
Caption: Bioisosteric relationships of the gem-difluoromethylene group.
Applications in Medicinal Chemistry: Case Studies
The utility of the (3,3-difluorocyclobutyl)methylamino scaffold is exemplified by its incorporation into several classes of investigational drug candidates, particularly as inhibitors of enzymes implicated in cancer and autoimmune diseases.
METTL3 Inhibitors for Oncology and Viral Infections
Recent patent literature has disclosed the use of the (3,3-difluorocyclobutyl)methylamino moiety in the development of potent inhibitors of METTL3 (Methyltransferase-like 3).[1][5] METTL3 is an RNA methyltransferase that plays a crucial role in the regulation of gene expression and has been identified as a promising therapeutic target in various cancers and viral infections.[5] In these inhibitors, the (3,3-difluorocyclobutyl)methylamino group is typically appended to a heterocyclic core and is believed to occupy a key binding pocket in the enzyme's active site. The difluorocyclobutyl group likely contributes to enhanced binding affinity and favorable pharmacokinetic properties.
Janus Kinase (JAK) Inhibitors for Autoimmune Diseases
The (3,3-difluorocyclobutyl)methylamino scaffold has also been incorporated into novel inhibitors of Janus kinases (JAKs).[4] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is a hallmark of numerous autoimmune and inflammatory diseases. The incorporation of the (3,3-difluorocyclobutyl)methylamino group in these inhibitors is a strategic choice to optimize potency, selectivity, and drug-like properties. The rigid nature of the cyclobutyl ring can help to pre-organize the molecule for optimal binding to the ATP-binding site of the kinase, while the fluorine atoms can enhance metabolic stability.
Experimental Protocol: Representative Synthesis of a (3,3-Difluorocyclobutyl)methylamino-Substituted Heterocyclic Core
This is a generalized protocol for the coupling of (3,3-Difluorocyclobutyl)-N-methylmethanamine to a heterocyclic electrophile, a common step in the synthesis of kinase or METTL3 inhibitors.
-
Reaction Setup: To a solution of the heterocyclic electrophile (e.g., a chloro- or bromo-substituted heterocycle, 1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add (3,3-Difluorocyclobutyl)-N-methylmethanamine (free base, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired final compound.
Biological Evaluation: In Vitro Assays
Once a novel compound incorporating the (3,3-Difluorocyclobutyl)-N-methylmethanamine scaffold has been synthesized, its biological activity must be assessed.
Kinase Inhibition Assays
For compounds targeting kinases such as JAKs, a variety of in vitro assays can be employed to determine potency and selectivity. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide. Alternatively, fluorescence-based assays or mass spectrometry-based methods can be used. The output of these assays is typically the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
METTL3 Inhibition Assays
The inhibitory activity against METTL3 can be determined using an in vitro methyltransferase assay. This assay typically involves incubating the enzyme with a substrate RNA, the methyl donor S-adenosylmethionine (SAM), and the test compound. The amount of methylated RNA produced is then quantified, often using a radiolabeled methyl group from SAM or by a specific antibody that recognizes the methylated adenosine.
Caption: Iterative drug discovery workflow utilizing the title compound.
Conclusion
This compound is a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally restricted, gem-difluorinated carbocyclic core and a secondary amine provides a powerful tool for the design of novel therapeutics with enhanced pharmacological properties. The successful incorporation of this scaffold into advanced drug candidates, such as inhibitors of METTL3 and Janus kinases, underscores its potential for addressing challenging biological targets in oncology, virology, and immunology. As the demand for drug candidates with improved drug-like properties continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors - Google Patents [patents.google.com]
- 2. WO2022254216A1 - Polythérapies comprenant un inhibiteur de mettl3 et un autre agent anticancéreux - Google Patents [patents.google.com]
- 3. RU2662812C2 - ÐндÑÑиÑÑÑÑие апопÑоз ÑÑедÑÑва Ð´Ð»Ñ Ð»ÐµÑÐµÐ½Ð¸Ñ Ð·Ð»Ð¾ÐºÐ°ÑеÑÑвенной опÑÑ Ð¾Ð»Ð¸ и иммÑнологиÑеÑÐºÐ¸Ñ Ð¸ аÑÑоиммÑннÑÑ Ð·Ð°Ð±Ð¾Ð»ÐµÐ²Ð°Ð½Ð¸Ð¹ - Google Patents [patents.google.com]
- 4. RU2761626C2 - 5-(7H-PYRROLO[2,3-d]PYRIMIDINE-4-YL)-5-AZASPIRO[2.5]OCTANE-8-CARBOXYLIC ACID DERIVATIVES AS NEW JAK-KINASE INHIBITORS - Google Patents [patents.google.com]
- 5. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data from structurally related compounds and established principles of chemical safety to offer a robust framework for risk mitigation. The guide covers hazard identification, personal protective equipment, emergency protocols, and best practices for storage and disposal, ensuring a self-validating system of laboratory safety.
Introduction and Compound Profile
This compound is a fluorinated organic compound of interest in pharmaceutical research and development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and bioavailability.[1] However, the presence of fluorine and the amine hydrochloride functional group also necessitates specific handling precautions to ensure the safety of laboratory personnel.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide extrapolates safety protocols from data on structurally analogous compounds, such as 3,3-Difluorocyclobutanamine Hydrochloride and other fluorinated aminocyclobutane derivatives, in conjunction with established principles for handling hazardous chemicals.[2]
| Property | Information | Source |
| CAS Number | 1250444-03-1 | [3] |
| Molecular Formula | C6H12ClF2N | [3] |
| Molecular Weight | 171.62 g/mol | [3] |
| Appearance | Likely an off-white to white solid | [4] |
| Solubility | Expected to be soluble in water | [4] |
Hazard Identification and Risk Assessment
Based on the analysis of related compounds, this compound is anticipated to present several health hazards. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[5]
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[4][6]
-
Skin Irritation/Corrosion: Expected to cause skin irritation, and potentially severe burns in its free-base form or at high concentrations.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust particles.[4]
The hydrochloride salt form may also be corrosive to metals. Upon decomposition, it may release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]
Occupational Exposure Banding
In the absence of a specific Occupational Exposure Limit (OEL), an occupational exposure banding (OEB) approach is recommended.[5] Given the potential for skin and eye irritation and respiratory effects, this compound would likely fall into a band requiring a high degree of containment and control.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure.[4]
-
Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust.[7]
-
Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a glove box or powder containment hood is recommended.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.[7]
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield. | To protect against dust particles and splashes. Standard safety glasses are insufficient.[7] |
| Hand | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Body | A lab coat, long pants, and closed-toe shoes. | To protect the entire body from potential exposure.[7] |
| Respiratory | A NIOSH-approved respirator may be necessary for certain operations. | To be used if engineering controls are insufficient to maintain exposure below acceptable levels. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
The compound is likely hygroscopic; protect from moisture.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Leak Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and follow institutional emergency response protocols.
-
Prevent the product from entering drains.[2]
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Dispose of the compound and any contaminated materials in a designated hazardous waste container.
-
Do not dispose of it down the drain or with general laboratory waste.
Visualization of Safety Protocols
Workflow for Safe Handling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Methodological & Application
Application Notes and Protocols for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride in Organic Synthesis
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functionalities, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] Its unique, rigid, three-dimensional structure provides a distinct advantage in exploring chemical space compared to more flexible aliphatic chains.[1]
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS: 1250444-03-1) is a specialized building block that combines the benefits of the difluorocyclobutyl motif with a secondary aminomethyl group.[2][3] This configuration is of significant interest to researchers in drug development, as the secondary amine serves as a crucial handle for introducing the scaffold into larger, more complex molecules. Its hydrochloride salt form ensures improved stability and handling properties. While direct synthetic applications of this specific N-methylated amine are not extensively documented in peer-reviewed literature, its primary amine precursor, (3,3-difluorocyclobutyl)methanamine, is a known intermediate in the synthesis of potent therapeutic agents, including STING (Stimulator of Interferon Genes) modulators.[4] This guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on a detailed, field-proven protocol for its preparation via reductive amination of its primary amine precursor.
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1250444-03-1 | [2][3][5] |
| Molecular Formula | C₆H₁₂ClF₂N | [2][6] |
| Molecular Weight | 171.62 g/mol | [3][6] |
| Appearance | White to Off-White Solid (presumed) | General chemical knowledge |
| Purity | Typically >95-97% (research grade) | [2][3] |
Core Synthesis Protocol: N-Methylation via Reductive Amination
The most direct and widely applicable method for synthesizing (3,3-Difluorocyclobutyl)-N-methylmethanamine is through the reductive amination of its primary amine precursor, (3,3-Difluorocyclobutyl)methanamine. This two-step, one-pot process involves the formation of an imine with formaldehyde, followed by its immediate reduction to the secondary amine.
This protocol is based on well-established principles of reductive amination, a robust and versatile transformation in organic synthesis.[7][8][9] Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions.[8]
Diagram of the Reductive Amination Workflow
Caption: Workflow for the synthesis of the target compound via reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
(3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS: 1159813-93-0)[4][10][11]
-
Sodium hydroxide (NaOH) or another suitable base
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Preparation of the Free Amine:
-
In a round-bottom flask, dissolve (3,3-Difluorocyclobutyl)methanamine hydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and basify to pH >12 by the dropwise addition of a concentrated NaOH solution.
-
Extract the resulting free amine into an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The free amine may be volatile.
-
-
Reductive Amination Reaction:
-
Immediately dissolve the crude free amine in anhydrous DCE (approx. 0.1 M concentration).
-
To this solution, add formaldehyde (1.1 eq, 37% aqueous solution) and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 3-12 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Salt Formation:
-
Purify the crude secondary amine product by flash column chromatography on silica gel, if necessary.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of HCl in diethyl ether or isopropanol (1.05 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Applications in Synthetic Scaffolding
The primary utility of this compound is as a building block for introducing the difluorocyclobutyl moiety into larger molecules. The secondary amine provides a nucleophilic center for a variety of coupling reactions.
Logical Relationship of Applications
Caption: Potential synthetic applications of the title compound in medicinal chemistry.
Amide Bond Formation:
The secondary amine can readily react with activated carboxylic acids (e.g., acid chlorides, or carboxylic acids in the presence of coupling agents like HATU or EDC) to form stable amide bonds. This is a fundamental transformation for building complex molecules, including many kinase inhibitors.[12]
Nucleophilic Aromatic Substitution (SₙAr):
The amine can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings. This is a common strategy in the synthesis of various pharmaceutical agents.
Buchwald-Hartwig Amination:
For less reactive aryl or heteroaryl halides, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed to form the crucial C-N bond, providing access to a wide array of substituted aniline derivatives.
Conclusion and Future Outlook
This compound is a valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. Its true potential is realized when it is incorporated into lead compounds to enhance their drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this reagent in their synthetic campaigns. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the application of fluorinated cyclobutane derivatives is expected to expand, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 3. Abosyn [abosyn.com]
- 4. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 5. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 125044-43-1 [sigmaaldrich.com]
- 6. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. 1159813-93-0 | (3,3-Difluorocyclobutyl)methanamine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 11. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
Application Notes and Protocols for Reactions Involving (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride
Introduction
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a valuable fluorinated building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. The presence of the gem-difluorocyclobutyl motif can significantly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this secondary amine hydrochloride salt.
The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse range of derivatives. We will explore three fundamental transformations: reductive amination, N-alkylation, and amide coupling. For each reaction, we will delve into the underlying chemical principles, provide detailed step-by-step protocols, and discuss critical parameters for successful execution and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1250444-03-1 | [1] |
| Molecular Formula | C₆H₁₂ClF₂N | [2] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| SMILES | C1C(CC1(F)F)CNC.Cl | [1] |
Reductive Amination: Synthesis of Tertiary Amines
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines from carbonyl compounds.[3] For a secondary amine like (3,3-Difluorocyclobutyl)-N-methylmethanamine, this reaction allows for the introduction of a new substituent on the nitrogen atom, leading to the formation of a tertiary amine. The process typically involves the initial formation of an enamine from the secondary amine and a ketone or aldehyde, followed by in-situ reduction.
The hydrochloride salt of the amine must first be neutralized to the free base to enable its nucleophilic attack on the carbonyl carbon. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used for this purpose. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it is selective for the reduction of the intermediate enamine in the presence of the starting carbonyl compound.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a generic aldehyde or ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous 1,2-dichloroethane (DCE).
-
Base Addition: Add triethylamine (1.2 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Reducing Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.
N-Alkylation: A Direct Approach to Tertiary Amines
N-alkylation is a fundamental reaction in organic synthesis for the formation of C-N bonds. For a secondary amine like (3,3-Difluorocyclobutyl)-N-methylmethanamine, N-alkylation with an alkyl halide provides a direct route to the corresponding tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
As the starting material is a hydrochloride salt, a base is required to neutralize the amine and generate the more nucleophilic free base. A common challenge in N-alkylation of amines is the potential for over-alkylation to form a quaternary ammonium salt, especially with reactive alkylating agents. However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.
Conceptual Scheme for N-Alkylation
References
Analytical techniques for characterizing (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
An Application Guide: Comprehensive Physicochemical and Structural Characterization of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Abstract
This compound is a fluorinated alicyclic amine of significant interest as a building block in medicinal chemistry. The introduction of the gem-difluoro group on the cyclobutane ring can modulate key physicochemical properties such as lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1] A comprehensive analytical characterization is paramount to confirm its identity, purity, and stability, thereby ensuring its suitability for downstream applications in drug discovery and development.[2][3][4] This guide provides a suite of detailed protocols and technical insights for the robust characterization of this compound, leveraging a multi-technique approach encompassing spectroscopy, chromatography, and thermal analysis.
Structural Elucidation: Confirming Molecular Identity
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal data points to verify the molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Rationale for Experimental Design: The protonated amine in the hydrochloride salt is expected to be in rapid exchange with any protic solvent, which can broaden the N-H and alpha-proton signals. Using a deuterated solvent like D₂O or Methanol-d₄ is standard.[5] For quantitative NMR (qNMR), a rigorous setup including determination of the spin-lattice relaxation time (T₁) is crucial for accuracy.[6][7]
Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Assignment | Rationale |
| ¹H NMR | ~2.7 - 2.9 | Singlet | 3H, -N-CH₃ | N-methyl group, deshielded by the adjacent nitrogen. |
| ~3.1 - 3.3 | Multiplet | 2H, -N-CH₂- | Methylene protons adjacent to nitrogen. | |
| ~2.4 - 2.6 | Multiplet | 1H, Cyclobutyl-CH- | Cyclobutyl methine proton. | |
| ~2.2 - 2.4 | Multiplet | 4H, Cyclobutyl-CH₂- | Cyclobutyl methylene protons, complex splitting due to gem-difluoro group. | |
| ~9.0 | Broad Singlet | 2H, -NH₂⁺- | Protons on the charged secondary amine, often broad and may exchange with solvent. | |
| ¹³C NMR | ~123 | Triplet (t, ¹JCF ≈ 245 Hz) | C-3 (CF₂) | Carbon directly attached to two fluorine atoms, showing a characteristic large one-bond C-F coupling. |
| ~49 | Singlet | -N-CH₂- | Methylene carbon adjacent to nitrogen. | |
| ~35 | Singlet | -N-CH₃ | N-methyl carbon. | |
| ~32 | Triplet (t, ²JCF ≈ 25 Hz) | C-2, C-4 (Cyclobutyl CH₂) | Carbons adjacent to the CF₂ group, showing smaller two-bond C-F coupling. | |
| ~28 | Singlet | C-1 (Cyclobutyl CH) | Methine carbon of the cyclobutane ring. | |
| ¹⁹F NMR | ~ -95 to -105 | Singlet | 2F, -CF₂- | Both fluorine atoms are chemically equivalent, resulting in a single signal. |
Protocol 1.1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄). Transfer the solution to a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to identify all proton environments.
-
Use a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio (S/N) >100:1 for structural confirmation.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Ensure the spectral width covers the expected range (~0-150 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically needed.
-
Use a common fluorine reference standard or the instrument's internal lock for referencing.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the free base form of the compound and to gain insight into its fragmentation pattern, further confirming the structure.
Rationale for Experimental Design: Electrospray Ionization (ESI) is the preferred method for analyzing pre-ionized samples like hydrochloride salts. The analysis will be performed in positive ion mode to detect the protonated free amine, [M+H]⁺.
Protocol 1.2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography (Optional but Recommended): A short chromatographic run on a C18 column can help separate the analyte from potential salt-related interferences before it enters the mass spectrometer.
-
MS Acquisition:
-
Set the source to positive ion mode.
-
Acquire a full scan spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300). The expected monoisotopic mass of the free base (C₆H₁₁F₂N) is 135.09 Da, so the [M+H]⁺ ion should be observed at m/z 136.09.
-
If possible, perform fragmentation (MS/MS) on the parent ion (m/z 136.09) to observe characteristic daughter ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.
Rationale for Experimental Design: As a solid hydrochloride salt, the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Key expected vibrations include the N-H stretch of the secondary ammonium salt, C-H stretches, and the strong C-F stretches.[9][10]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) Range | Vibration Type | Expected Intensity |
| 2700 - 2250 | R₂NH₂⁺ stretch | Broad, Strong |
| 2980 - 2880 | C-H (sp³) stretch | Medium to Strong |
| 1470 - 1440 | CH₂ scissoring | Medium |
| 1300 - 1100 | C-F stretch | Very Strong |
| ~900 | Cyclobutane ring deformation | Medium |
Protocol 1.3: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of a universal ATR accessory.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Collection: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the major peaks and assign them to the corresponding functional groups.
Purity Assessment and Quantitative Analysis
Establishing the purity of a compound is a critical regulatory and scientific requirement.[11] High-Performance Liquid Chromatography (HPLC) is the standard for determining purity and identifying related substances, while Quantitative NMR (qNMR) offers a powerful primary method for assay determination.
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Design: As a polar amine, the compound can exhibit poor peak shape on standard reversed-phase columns due to interactions with residual silanols.[12] Therefore, a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) is essential to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks.[13] Since the molecule lacks a strong UV chromophore, detection can be achieved using a Universal Detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by derivatization.[14]
Workflow for HPLC Method Development and Validation:
Caption: A typical workflow for HPLC analytical method validation.
Protocol 2.1: HPLC Purity Method
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and a CAD or ELSD.
-
Column: A robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program (Example):
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately prepare a sample solution at ~1.0 mg/mL in the initial mobile phase composition (95:5 A:B).
-
Validation: Validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity (assay) by comparing the integral of one of its signals to the integral of a certified internal standard of known mass and purity.[19]
Rationale for qNMR Protocol: The accuracy of qNMR hinges on several critical parameters.[20] The relaxation delay (D1) must be set to at least 5-7 times the longest T₁ of any signal being integrated to ensure complete relaxation and a quantitative response.[6] A high signal-to-noise ratio (S/N > 250:1) is required for precise integration.[7][8] The internal standard must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighed.
Protocol 2.2: Purity Assay by qNMR
-
Internal Standard Selection: Choose a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that is soluble in the chosen NMR solvent and has protons resonating in a clear region of the spectrum.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a vial using a microbalance. Record the weight to 0.01 mg.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial. Record the weight.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., D₂O).
-
-
Acquisition Parameter Optimization:
-
T₁ Determination: Perform an inversion-recovery experiment to determine the longest T₁ value for both the analyte and the internal standard.
-
Relaxation Delay (D1): Set D1 to ≥ 5 x T₁ (longest).
-
Pulse Angle: Use a 90° pulse for maximum signal or a smaller calibrated pulse if needed.
-
Number of Scans (NS): Acquire enough scans (e.g., 64-256) to achieve S/N > 250:1 for the signals to be integrated.
-
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Use the following formula to calculate the purity of the analyte:
-
Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
-
Where: I = Integral, N = Number of protons for the signal, M = Molecular weight, m = mass, P = Purity of the standard. Subscripts 'a' and 's' refer to the analyte and standard, respectively.
-
Physicochemical Property Characterization
Understanding the solid-state and solution properties of a drug candidate is vital for formulation development and predicting its biopharmaceutical behavior.[21][22]
Thermal Analysis: DSC and TGA
Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, or glass transitions.[23] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, which is useful for detecting the presence of water or other solvents and determining decomposition temperature.[24][25]
Protocol 3.1: Thermal Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for both DSC and TGA).
-
TGA Method:
-
Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Heat the sample from ambient temperature to a point above its melting temperature (determined by TGA to be before decomposition) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point (onset temperature) and enthalpy of fusion.
-
Integrated Analytical Strategy:
The following diagram illustrates how these techniques are integrated for a comprehensive characterization workflow.
Caption: Integrated workflow for the characterization of a new chemical entity.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The protocols outlined in this guide, from structural confirmation by NMR and MS to purity assessment by HPLC and qNMR, and physicochemical evaluation by thermal analysis, provide a robust framework for researchers, scientists, and drug development professionals. By systematically applying these techniques and understanding the rationale behind each experimental choice, one can generate a comprehensive and reliable data package that validates the quality of this important chemical building block and enables its confident use in further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]
- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. instanano.com [instanano.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 13. shodex.com [shodex.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. emerypharma.com [emerypharma.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pacelabs.com [pacelabs.com]
- 23. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
NMR spectroscopy of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride reaction products
An Application Guide to Multinuclear NMR Spectroscopy for the Characterization of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride and Its Reaction Products
Authored by: A Senior Application Scientist
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating a compound's physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable bioisostere for gem-dimethyl or carbonyl groups, offering a rigid, low-polarity scaffold that can improve oral absorption and metabolic profiles.
This compound is a key building block that provides access to this valuable motif.[2][3][4][5] As a primary amine derivative, it serves as a versatile precursor for a wide array of more complex molecules through reactions such as N-alkylation, acylation, and reductive amination. The precise and unambiguous characterization of the parent compound and its subsequent reaction products is paramount to ensuring the quality and success of a drug discovery campaign.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its power lies not only in proton (¹H) and carbon (¹³C) NMR but critically, in fluorine (¹⁹F) NMR, which offers exceptional sensitivity and a wide chemical shift dispersion, making it an ideal probe for fluorinated molecules.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of multinuclear NMR spectroscopy to analyze this compound and its derivatives. We will delve into detailed protocols, the rationale behind experimental choices, and the interpretation of complex spectral data.
Structural Features and Their NMR Spectroscopic Implications
The NMR spectrum of (3,3-Difluorocyclobutyl)-N-methylmethanamine is a direct reflection of its unique structural features. Understanding these features is the first step toward successful spectral interpretation.
-
The Cyclobutane Ring: Cyclobutane rings are not planar and exist in a puckered conformation. This conformational flexibility can influence the chemical environment of the ring protons and, consequently, their chemical shifts and coupling constants.[7][8]
-
Geminal Difluoro Group: The two fluorine atoms at the C3 position are the most prominent feature. They induce significant complexity in the spectra through spin-spin coupling to nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF).
-
Prostereogenic Center: The C1 carbon, bonded to the aminomethyl group, is a prostereogenic center. Consequently, the two protons on C2 (and C4) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. The same applies to the two protons of the CH₂ group adjacent to the nitrogen.
-
Hydrochloride Salt: The molecule is a hydrochloride salt, meaning the amine is protonated (-NH₂⁺-). The acidic N-H protons are often exchangeable with deuterium in solvents like D₂O or CD₃OD, which can lead to the disappearance of their signal and a simplification of adjacent proton signals. In aprotic solvents like DMSO-d₆, these protons are typically observable.
The interplay of these features necessitates a multinuclear approach for complete characterization.
Logical Relationship: Structure to Spectrum
Below is a diagram illustrating how the key structural components of the molecule directly influence the data obtained from different NMR experiments.
Caption: Relationship between molecular features and NMR signatures.
Experimental Protocols
Scientific integrity demands robust and reproducible experimental methods. The following protocols are designed to be self-validating, providing high-quality data for structural elucidation.
Protocol 1: NMR Sample Preparation
The quality of an NMR spectrum is critically dependent on proper sample preparation. For hydrochloride salts, solubility and potential proton exchange are key considerations.
Objective: To prepare a homogeneous, particulate-free NMR sample at an optimal concentration.
Materials:
-
This compound (or reaction product)
-
Deuterated solvent (DMSO-d₆, D₂O, or CD₃OD)
-
Glass Pasteur pipette and cotton wool (for filtration)
-
Vortex mixer
Step-by-Step Procedure:
-
Weighing the Sample:
-
Solvent Selection and Dissolution:
-
Rationale: The choice of solvent is critical.
-
DMSO-d₆: An excellent choice for observing all protons, including the exchangeable N-H protons, as it is aprotic.
-
D₂O or CD₃OD: Good choices if the compound is highly polar. However, the acidic N-H protons will exchange with deuterium, causing their signals to disappear and simplifying the spectrum of adjacent protons.
-
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[9][13] This corresponds to a sample height of about 4-5 cm in a standard 5 mm tube.[10]
-
Vortex the vial vigorously for 30 seconds to ensure complete dissolution. Gentle warming may be applied if necessary, but check for sample stability first.
-
-
Filtration and Transfer:
-
Final Checks:
Protocol 2: Spectrometer Setup and Data Acquisition
Optimal acquisition parameters are essential for obtaining high-resolution spectra with a good signal-to-noise ratio. The parameters below are a starting point for a 400 MHz spectrometer and should be adjusted as needed.
Objective: To acquire high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment | Rationale |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Standard (zg30) | Standard acquisition sequences for routine 1D spectra. Proton decoupling for ¹³C simplifies the spectrum to singlets. |
| Spectral Width (SW) | 16 ppm | 240 ppm | 250 ppm | Must be wide enough to encompass all signals. ¹³C and ¹⁹F have much larger chemical shift ranges than ¹H.[1][14] |
| Transmitter Offset (O1P) | ~6 ppm | ~120 ppm | ~-100 ppm | Centered on the expected region of signals to ensure uniform excitation. |
| Acquisition Time (AQ) | ~2-3 s | ~1-2 s | ~1 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2-5 s | 2-5 s | 2 s | Crucial for allowing full relaxation of nuclei, especially for quantitative measurements.[6] |
| Number of Scans (NS) | 8-16 | 1024-4096 | 16-64 | Dependent on sample concentration. More scans are needed for less sensitive nuclei like ¹³C or for dilute samples.[9] |
Protocol 3: A Systematic Workflow for Spectral Analysis
Analyzing the spectra of complex fluorinated molecules should follow a logical progression to avoid misinterpretation. A recommended workflow is presented below.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 3. Abosyn [abosyn.com]
- 4. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 5. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 125044-43-1 [sigmaaldrich.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. rsc.org [rsc.org]
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride: A Bioisosteric Building Block for Enhanced Drug Properties
An Application Guide for Drug Discovery Scientists
Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1] Among the diverse array of fluorinated motifs, the gem-difluoroalicyclic scaffold has emerged as a particularly powerful tool. The 3,3-difluorocyclobutyl group offers a unique confluence of properties: a conformationally restricted, non-planar ring system that can effectively probe protein binding pockets, and a gem-difluoro moiety that acts as a potent bioisostere and metabolic shield.[1][2]
This guide focuses on (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS: 1250444-03-1), a secondary amine building block that leverages these advantages.[3] Its structure is primed for derivatization, enabling the exploration of novel chemical space. We will provide an in-depth analysis of its physicochemical properties, strategic value, and detailed, field-tested protocols for its application in amide bond formation and reductive amination reactions—two of the most fundamental transformations in drug discovery.
Properties and Strategic Value
The strategic value of this compound lies in the synergistic effects of its distinct structural components.
| Property | Value |
| CAS Number | 1250444-03-1[3] |
| Molecular Formula | C₆H₁₂ClF₂N[3] |
| Molecular Weight | 171.62 g/mol [4] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97%[3] |
Key Advantages in Drug Design:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group acts as a "metabolic shield," blocking oxidative metabolism at an otherwise vulnerable position. This can significantly increase a drug's half-life and bioavailability.[5]
-
pKa Modulation: The potent electron-withdrawing nature of the two fluorine atoms lowers the pKa of the distal secondary amine. This fine-tuning of basicity is critical for optimizing solubility, cell permeability, and target engagement while minimizing off-target effects, such as hERG channel interactions.[2]
-
Conformational Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus potentially increasing potency.
-
Bioisosterism: The gem-difluoro group can serve as a non-hydrolyzable bioisostere of a carbonyl group (ketone).[2] Its molecular electrostatic potential, characterized by an X-shaped map of opposite potential signs, allows it to engage in unique non-covalent interactions within a protein binding site.[6]
-
Lipophilicity Modulation: The 3,3-difluorooxetane moiety, a related structure, has been shown to have an intermediate effect on lipophilicity, positioning it between traditional lipophilic (cyclo)alkyl groups and polar fragments.[6] This allows for the precise tuning of a compound's LogP/LogD, a critical parameter for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
Synthetic Transformations: Core Protocols
As a secondary amine, this building block is an ideal substrate for two key synthetic transformations: amide bond formation and reductive amination. The hydrochloride salt form ensures stability and ease of handling; however, it must be neutralized in situ with a non-nucleophilic base to liberate the reactive free amine.
Amide Bond Formation via HATU Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[8] For challenging substrates, such as amines with potentially reduced nucleophilicity due to nearby electron-withdrawing groups, powerful coupling reagents are required. HATU is a highly effective uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 4. Abosyn [abosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays with Derivatives of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Introduction: A Novel Chemical Scaffold for Modulating Monoaminergic Neurotransmission
The compound (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride and its derivatives represent a promising new chemical scaffold in neuroscience and psychopharmacological drug discovery.[1] The introduction of the difluorocyclobutyl moiety can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties and brain penetrance. Structurally related compounds have been investigated for their ability to interact with key central nervous system targets.[1]
The primary mechanism of action for many neurologically active compounds with similar structural features is the inhibition of monoamine transporters.[2][3] These transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3][4][5] Inhibition of these transporters increases the extracellular concentration of monoamines, a well-established therapeutic strategy for treating a variety of psychiatric and neurological disorders, including depression, anxiety, and ADHD.[2][4]
This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of novel derivatives of this compound. We will detail robust, cell-based assays to determine their potency and selectivity as monoamine reuptake inhibitors, investigate potential off-target effects on G-protein coupled receptors (GPCRs), and assess their general cytotoxicity.
I. Primary Screening: Determining Potency and Selectivity at Monoamine Transporters
The initial step in characterizing this compound series is to assess their ability to inhibit the reuptake of norepinephrine, dopamine, and serotonin. A fluorescent-based neurotransmitter uptake assay is a reliable, high-throughput method that avoids the complexities of handling radioactive materials.[6][7][8]
Scientific Rationale
This assay utilizes a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters.[8][9] Cells engineered to overexpress a specific transporter (NET, DAT, or SERT) will internalize this fluorescent substrate.[6][9] If a test compound is an inhibitor of the transporter, it will block the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.[7] A masking dye is used to quench the fluorescence of the substrate in the extracellular medium, ensuring that only the internalized signal is detected.[6][10] This allows for a "mix-and-read" format, simplifying the workflow and making it amenable to high-throughput screening.[9][10]
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for the fluorescent neurotransmitter uptake inhibition assay.
Detailed Protocol: Neurotransmitter Uptake Inhibition Assay
Materials:
-
HEK293 cells stably expressing human NET, DAT, or SERT (e.g., from BioIVT[11][12][13], Eurofins)
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices[9][14])
-
Test compounds and reference inhibitors (e.g., Nisoxetine for NET, Nomifensine for DAT, Fluoxetine for SERT[15][16])
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing cells into poly-D-lysine coated microplates at a density of 12,500-20,000 cells/well for a 384-well plate or 40,000-60,000 cells/well for a 96-well plate.[9]
-
Incubate overnight at 37°C, 5% CO2 to ensure a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compounds in assay medium. The final concentration should cover a range from 1 nM to 100 µM.
-
Include a positive control (a known inhibitor for each transporter) and a negative control (vehicle, e.g., 0.1% DMSO).
-
-
Assay Execution:
-
Gently remove the cell culture medium from the plates.
-
Add the diluted test compounds and controls to the respective wells.
-
Prepare the fluorescent substrate and masking dye reagent mix according to the manufacturer's instructions.[9]
-
Add the reagent mix to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity in kinetic mode for 30 minutes or as an endpoint reading after a specified incubation time.[6][10]
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Potency and Selectivity Profile
| Compound ID | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET/DAT Selectivity | NET/SERT Selectivity |
| Derivative 1 | 15 | 350 | >10,000 | 23.3 | >667 |
| Derivative 2 | 250 | 85 | >10,000 | 0.34 | >40 |
| Derivative 3 | 8 | 12 | 25 | 1.5 | 3.1 |
| Nisoxetine | 5 | 800 | 250 | 160 | 50 |
| Nomifensine | 200 | 10 | 1500 | 0.05 | 7.5 |
| Fluoxetine | 150 | 500 | 3 | 0.3 | 0.02 |
II. Secondary Screening: Assessing Off-Target GPCR Activity
Monoaminergic systems are intricately linked with various GPCR signaling pathways. Therefore, it is crucial to assess whether the test compounds exhibit any agonist or antagonist activity at key GPCRs that are often modulated by CNS-active drugs, such as adrenergic, dopaminergic, and serotonergic receptors.[17][18]
Scientific Rationale
A common and effective method to screen for GPCR activity is to measure the downstream accumulation of the second messenger cyclic AMP (cAMP).[19][20][21] GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[21][22] Commercially available assays, such as the cAMP-Glo™ Assay, provide a sensitive and high-throughput method to quantify these changes.[22]
Signaling Pathway: GPCR-Mediated cAMP Modulation
Caption: Gs and Gi protein-coupled receptor signaling pathways modulating cAMP levels.
Detailed Protocol: cAMP Accumulation Assay
Materials:
-
CHO or HEK293 cells expressing the GPCR of interest
-
cAMP-Glo™ Assay Kit (Promega)[22] or similar
-
Test compounds
-
Reference agonists and antagonists for the specific GPCR
-
Forskolin (for Gi-coupled receptor assays)[21]
-
White, opaque 96- or 384-well microplates
Procedure:
For Gs-Coupled Receptors (Agonist Mode):
-
Seed cells in white, opaque microplates and incubate overnight.
-
Prepare serial dilutions of test compounds.
-
Add compounds to the cells and incubate for an appropriate time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature.
-
Add the Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Generate dose-response curves to determine EC50 values for agonist activity.
For Gi-Coupled Receptors (Agonist Mode):
-
Follow the same procedure as for Gs-coupled receptors, but co-incubate the test compounds with a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC80).[21]
-
A decrease in the forskolin-stimulated cAMP level indicates Gi activation.
For Antagonist Mode (Gs or Gi):
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Add a known agonist for the GPCR at its EC80 concentration.
-
Follow the remaining steps of the cAMP assay.
-
A rightward shift in the agonist's dose-response curve indicates antagonist activity.
Data Presentation: Off-Target GPCR Activity Profile
| Compound ID | Receptor | Assay Mode | Activity | Potency (EC50/IC50, nM) |
| Derivative 1 | α2-Adrenergic | Agonist (Gi) | No significant activity | >10,000 |
| Derivative 1 | 5-HT2A | Antagonist (Gq) | Weak Antagonist | 1,200 |
| Derivative 2 | D2 Dopamine | Agonist (Gi) | No significant activity | >10,000 |
| Derivative 3 | β2-Adrenergic | Antagonist (Gs) | No significant activity | >10,000 |
III. Safety Profiling: In Vitro Cytotoxicity Assessment
Early assessment of cytotoxicity is essential to eliminate compounds that may have non-specific toxic effects, which could confound the results of functional assays and hinder further development.[23][24][25]
Scientific Rationale
A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[25][26] Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability.[26]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
HEK293 or a relevant neuronal cell line (e.g., SH-SY5Y)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Clear 96-well microplates
-
Absorbance microplate reader
Procedure:
-
Cell Plating: Seed cells in a clear 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | CC50 (µM) | Therapeutic Index (CC50 / NET IC50) |
| Derivative 1 | HEK293 | >100 | >6667 |
| Derivative 2 | HEK293 | 55 | 220 |
| Derivative 3 | HEK293 | 80 | 10000 |
Conclusion
The integrated suite of assays described in these application notes provides a robust and efficient strategy for the comprehensive in vitro characterization of novel this compound derivatives. By systematically evaluating their potency and selectivity at monoamine transporters, assessing potential off-target GPCR interactions, and determining their cytotoxic profile, researchers can effectively identify promising lead candidates for further preclinical development. This structured approach ensures that decision-making is based on a solid foundation of high-quality, reproducible data, ultimately accelerating the discovery of new therapeutics for neurological and psychiatric disorders.
References
- 1. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 2. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. bioivt.com [bioivt.com]
- 12. bioivt.com [bioivt.com]
- 13. bioivt.com [bioivt.com]
- 14. biocompare.com [biocompare.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cAMP-Glo™ Assay [promega.com]
- 23. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 24. nebiolab.com [nebiolab.com]
- 25. kosheeka.com [kosheeka.com]
- 26. scielo.br [scielo.br]
In Vitro Characterization of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride: Application Notes and Protocols
Authored by: Senior Application Scientist
Introduction
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a fluorinated organic compound with the CAS Number 1250444-03-1, a molecular formula of C₆H₁₂ClF₂N, and a molecular weight of 171.62 g/mol .[1][2][3] The presence of the difluorocyclobutyl moiety is a key structural feature, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] While specific in vitro studies on this particular compound are not extensively documented in publicly available literature, its structural resemblance to known neuroactive compounds suggests potential activity within the central nervous system. Preliminary data on related compounds indicate possible applications in oncology, metabolic disorders, and cardiovascular health, with a general mechanism involving interaction with enzymes or receptors.[4]
This guide provides detailed protocols for the initial in vitro characterization of this compound, with a focus on assessing its potential as a monoamine oxidase (MAO) inhibitor, a class of enzymes crucial in the metabolism of monoamine neurotransmitters.[5][6][7] The provided protocols are designed to be self-validating and are grounded in established methodologies.
Proposed Initial Area of Investigation: Monoamine Oxidase Inhibition
The structural backbone of this compound is suggestive of an interaction with monoamine transporters or enzymes. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of neurotransmitters like serotonin and dopamine.[5] Inhibitors of MAO-A are used in the treatment of depression, while MAO-B inhibitors are employed in managing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[5][7] The following protocols will first establish a safe concentration range for the compound in a relevant cell line and then directly assess its inhibitory activity against both MAO isoforms.
Application Note 1: Cytotoxicity Assessment in a Neuronal Cell Line
Objective: To determine the concentration range of this compound that is non-toxic to a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) using an MTT assay. This is a critical first step before proceeding to mechanism-of-action studies.
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture SH-SY5Y cells in appropriate media until they reach the logarithmic growth phase.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Application Note 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential and selectivity of this compound on human monoamine oxidase-A (hMAO-A) and human monoamine oxidase-B (hMAO-B).
Principle: This protocol utilizes a fluorometric method, which is highly sensitive and suitable for high-throughput screening.[10] The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro fluorometric monoamine oxidase (MAO) inhibition assay.
Detailed Protocol: MAO Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B (commercially available). Dilute to the working concentration in assay buffer.
-
Compound Dilutions: Prepare serial dilutions of this compound in assay buffer.
-
Positive Controls: Clorgyline for MAO-A and Selegiline for MAO-B.[6]
-
Substrate: Kynuramine can be used as a substrate for both enzymes.[6]
-
Detection Reagent: Prepare a solution containing Amplex Red and HRP in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of the test compound dilutions or positive controls to the respective wells.
-
Add 10 µL of the diluted MAO-A or MAO-B enzyme solution.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate and detection reagent mix.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Data Analysis
The percentage of inhibition is calculated as: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of control well - Fluorescence of blank)] x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y cells
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 88.1 ± 5.5 |
| 50 | 62.4 ± 7.3 |
| 100 | 45.2 ± 6.9 |
| CC₅₀ (µM) | [Calculated Value] |
Table 2: In Vitro Inhibition of hMAO-A and hMAO-B
| Compound Concentration (µM) | % Inhibition of hMAO-A (Mean ± SD) | % Inhibition of hMAO-B (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 | 3.1 ± 1.5 |
| 0.1 | 15.6 ± 3.2 | 10.8 ± 2.9 |
| 1 | 48.9 ± 4.5 | 35.4 ± 4.1 |
| 10 | 85.3 ± 3.9 | 70.2 ± 5.3 |
| 100 | 96.1 ± 2.7 | 92.5 ± 3.6 |
| IC₅₀ (µM) | [Calculated Value] | [Calculated Value] |
References
- 1. Abosyn [abosyn.com]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 125044-43-1 [sigmaaldrich.com]
- 3. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride Synthesis
Prepared by: Your Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and process development professionals engaged in the synthesis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS: 1250444-03-1)[1][2]. The incorporation of fluorinated motifs, particularly strained ring systems like difluorocyclobutane, is a critical strategy in modern drug discovery for modulating physicochemical properties such as metabolic stability and lipophilicity[3][4][5]. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges encountered during the synthesis of this key building block, with a focus on improving reaction yield and purity.
Overview of the Primary Synthetic Route
The most prevalent and efficient method for synthesizing the target secondary amine is through the direct reductive amination of 3,3-difluorocyclobutanone with methylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to yield the desired product[6][7][8]. The final step involves converting the free amine to its hydrochloride salt for improved stability and handling.
Caption: General synthetic pathway for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the critical parameters I should investigate to optimize the reductive amination step?
Low yield is the most common issue and typically stems from one of three areas: inefficient imine formation, incorrect choice or handling of the reducing agent, or competing side reactions.
A. Inefficient Imine/Iminium Ion Formation: The formation of the iminium ion is the rate-limiting step and is highly pH-dependent.
-
Causality: The reaction requires a delicate pH balance. A mildly acidic environment (pH 4-6) is necessary to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the methylamine nucleophile will be fully protonated to its non-nucleophilic ammonium salt (CH₃NH₃⁺), halting the reaction. If the pH is too high, the carbonyl is not sufficiently activated.[9]
-
Solution:
-
Use a Buffered System or Acid Catalyst: Incorporate a mild acid like acetic acid to catalyze imine formation. When using methylamine hydrochloride, the initial pH might be appropriate, but with free methylamine (e.g., in THF or EtOH solution), the addition of 1-2 equivalents of acetic acid is recommended.
-
Azeotropic Water Removal: For challenging substrates, removing the water formed during imine formation can drive the equilibrium forward. This is often achieved by using a Dean-Stark apparatus with a solvent like toluene, although for this specific reaction, controlling pH and reagent stoichiometry is usually sufficient.
-
B. Reducing Agent Selection and Stoichiometry: The choice of reducing agent is critical for selectively reducing the iminium ion without affecting the starting ketone.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the 3,3-difluorocyclobutanone to the corresponding alcohol, consuming the starting material before it can form an imine. Milder, more selective reagents are required.[9][10]
-
Solution:
-
Employ a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild enough to not reduce the ketone but highly effective at reducing the protonated imine (iminium ion)[10]. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste streams and is less reactive at the optimal pH range of 4-6[9].
-
Optimize Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the reducing agent to ensure complete conversion of the iminium intermediate.
-
C. Competing Side Reactions: The primary side reaction is the reduction of the starting ketone.
Caption: Competing reaction pathways in the synthesis.
Q2: I'm observing a persistent impurity that I believe is 3,3-difluorocyclobutanol. How can I confirm this and prevent its formation?
The presence of 3,3-difluorocyclobutanol strongly suggests that your starting ketone is being reduced.
-
Confirmation: This can be confirmed using ¹H NMR by looking for a new multiplet in the 4.0-4.5 ppm range corresponding to the CH-OH proton. GC-MS analysis will also clearly distinguish the alcohol from the starting ketone and the product amine by their mass and retention time.
-
Prevention:
-
Change Reducing Agent: If you are using NaBH₄, immediately switch to the more selective NaBH(OAc)₃[10].
-
Control Reagent Addition: Add the reducing agent after allowing the ketone and amine to stir together for a period (e.g., 30-60 minutes). This allows time for the iminium ion to form before the reductant is introduced, maximizing the desired reaction pathway.
-
Temperature Control: Run the reaction at a controlled temperature (0 °C to room temperature). Exothermic reactions can sometimes favor undesired pathways.
-
Q3: The final hydrochloride salt is difficult to isolate or appears oily. What is the best practice for work-up and salt formation?
Proper work-up and salt formation are crucial for achieving a pure, crystalline solid.
-
Causality: The free amine product is often a low-melting solid or an oil, making it difficult to handle. Oily precipitation of the HCl salt can occur if the wrong solvent is used or if residual water is present.
-
Solution:
-
Thorough Aqueous Work-up: After quenching the reaction (e.g., with saturated NaHCO₃ solution), extract the free amine into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine to remove residual water and dry it thoroughly with an agent like Na₂SO₄ or MgSO₄.
-
Solvent Selection for Salt Formation: The key is to use a non-polar solvent in which the hydrochloride salt is insoluble. A common and effective method is to dissolve the dried, concentrated free amine in a minimal amount of a solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane. A procedure for a similar compound involved suspending the crude product in ether after acidification[11].
-
Anhydrous Conditions: Ensure all solvents and the HCl source are anhydrous to promote crystallization and prevent the formation of a hydrate or an oil.
-
Optimized Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of 3,3-difluorocyclobutanone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration), add methylamine (1.2 eq, e.g., as a 2.0 M solution in THF).
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Validation: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.
Protocol 2: Work-up and Hydrochloride Salt Formation
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Summary Tables
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Formula | Typical Use Case | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Recommended for this synthesis | High selectivity for imines/iminiums; mild; effective in acidic media.[10] | Moisture sensitive; higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | General reductive aminations | Effective at reducing imines; stable in mild acid.[9] | Highly toxic (cyanide); slower reaction rate. |
| Sodium Borohydride | NaBH₄ | General carbonyl reduction | Inexpensive; powerful reductant. | Not recommended ; readily reduces ketones and aldehydes, leading to low yield.[9] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete imine formation | Add acetic acid to catalyze; allow more time before adding reductant. |
| Ketone starting material reduced | Use NaBH(OAc)₃ instead of NaBH₄; add reductant slowly at 0 °C. | |
| Alcohol Byproduct | Non-selective reducing agent | Switch to NaBH(OAc)₃. |
| Oily Product | Impure free amine or water present during salt formation | Perform a thorough aqueous work-up; ensure anhydrous conditions for HCl addition. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 2. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
Technical Support Center: Synthesis of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride
Welcome to the technical support center for the synthesis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable fluorinated building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Secondary Amine with Significant Amounts of Unreacted Primary Amine and/or Over-methylated Tertiary Amine.
Question: I'm attempting to synthesize (3,3-Difluorocyclobutyl)-N-methylmethanamine via reductive amination of (3,3-Difluorocyclobutyl)methanamine with formaldehyde, but my yield is low and I'm seeing a mixture of starting material and the di-methylated tertiary amine. How can I improve the selectivity for the desired secondary amine?
Plausible Causes & Solutions:
The N-methylation of a primary amine to a secondary amine, followed by a subsequent methylation to a tertiary amine, is a common challenge in amine synthesis. The relative rates of these two steps can be difficult to control.
-
Cause A: Reaction Stoichiometry and Control. The stoichiometry of the methylating agent (formaldehyde in this case) is critical. Using a large excess can drive the reaction towards the thermodynamically stable tertiary amine.
-
Solution A: Precise Stoichiometry and Controlled Addition.
-
Carefully control the stoichiometry of formaldehyde to 1.0-1.1 equivalents relative to the primary amine.
-
Employ a slow, dropwise addition of formaldehyde to the reaction mixture. This maintains a low concentration of the methylating agent, favoring the mono-methylation product.
-
-
Cause B: Inadequate Reducing Agent. The choice and timing of the reducing agent addition are crucial. If the reducing agent is not selective for the iminium ion or is added too late, side reactions can occur.
-
Solution B: Use of a Selective Reducing Agent.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for imines and enamines, and can be added directly to the reaction mixture (one-pot).[1][2]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under slightly acidic conditions (pH 5-6) which favor iminium ion formation and reduction over carbonyl reduction.[2][3]
-
-
Cause C: Reaction Conditions. Temperature and pH can influence the rates of imine formation and subsequent methylation.
-
Solution C: Optimization of Reaction Conditions.
-
Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to better control the reaction rate and improve selectivity.
-
pH: Maintain a slightly acidic pH (around 5-6) to facilitate the formation of the initial iminium ion. This can be achieved by adding a catalytic amount of acetic acid.
-
Problem 2: Incomplete Reaction or Low Conversion When Using the Eschweiler-Clarke Reaction for N-methylation.
Question: I'm using the Eschweiler-Clarke reaction (formaldehyde and formic acid) to methylate (3,3-difluorocyclobutyl)methanamine, but the reaction is sluggish and gives a low conversion to the desired N-methylated product. What could be the issue?
Plausible Causes & Solutions:
The Eschweiler-Clarke reaction is a robust method for N-methylation that typically goes to completion.[4][5] Incomplete conversion may point to issues with reagents or reaction conditions.
-
Cause A: Insufficient Excess of Reagents. The Eschweiler-Clarke reaction relies on an excess of both formaldehyde and formic acid to drive the reaction to completion.[4]
-
Solution A: Use of Excess Reagents.
-
Ensure a sufficient excess of both formaldehyde (typically 2-3 equivalents for mono-methylation of a primary amine, though the reaction mechanism favors the tertiary amine) and formic acid is used. Formic acid acts as both the reducing agent and a solvent in some cases.[6]
-
-
Cause B: Inadequate Temperature. The reaction often requires heating to proceed at a reasonable rate.[6]
-
Solution B: Increase Reaction Temperature.
-
Heat the reaction mixture, typically to reflux (around 80-100 °C), to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Cause C: Water Content. While often performed in aqueous formaldehyde, excessive water can sometimes hinder the reaction.
-
Solution C: Control of Water Content.
-
If using aqueous formaldehyde, ensure the concentration is appropriate (typically 37 wt. % in water). For sensitive substrates, using paraformaldehyde as the formaldehyde source can be an option, though it requires depolymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and efficient route involves a two-step process:
-
Synthesis of the primary amine, (3,3-Difluorocyclobutyl)methanamine. This is often achieved by the reduction of 3,3-difluorocyclobutanecarbonitrile using a suitable reducing agent like borane-THF complex (BH₃·THF).[7]
-
N-methylation of the primary amine. This can be accomplished through:
-
Reductive amination with formaldehyde: The primary amine is reacted with formaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine using a selective reducing agent like sodium triacetoxyborohydride.[3]
-
Eschweiler-Clarke reaction: The primary amine is treated with an excess of formaldehyde and formic acid.[4][5] This method is particularly effective for exhaustive methylation to the tertiary amine, but can be controlled to favor the secondary amine with careful stoichiometry.
-
The resulting free amine is then converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to improve its stability and handling.
Q2: What are the most likely impurities I might encounter in my final product?
A2: The impurity profile can vary depending on the synthetic route chosen. Common impurities include:
| Impurity | Potential Origin | Recommended Analytical Technique |
| Unreacted (3,3-Difluorocyclobutyl)methanamine | Incomplete N-methylation. | GC-MS, LC-MS, NMR |
| Over-methylated tertiary amine: (3,3-Difluorocyclobutyl)-N,N-dimethylmethanamine | Use of excess methylating agent or non-selective reaction conditions. | GC-MS, LC-MS, NMR |
| (3,3-Difluorocyclobutyl)methanol | Reduction of the starting aldehyde (if the synthesis starts from 3,3-difluorocyclobutane carboxaldehyde) by a non-selective reducing agent. | GC-MS, NMR |
| N-formyl-(3,3-Difluorocyclobutyl)methanamine | Incomplete reduction during the Eschweiler-Clarke reaction or side reaction in other reductive aminations using formic acid derivatives.[8] | LC-MS, NMR |
Q3: Is the 3,3-difluorocyclobutane ring stable under the reaction conditions for N-methylation?
A3: Yes, the gem-difluorocyclobutane motif is generally considered to be highly stable under a variety of reaction conditions, including those typically employed for reductive amination and other functional group transformations.[9] The presence of the two fluorine atoms on the same carbon enhances the stability of the cyclobutane ring.
Q4: How can I effectively monitor the progress of the N-methylation reaction?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting primary amine and the appearance of the less polar N-methylated product. Staining with ninhydrin can be useful for visualizing the primary and secondary amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying the volatile starting materials and products, including the primary, secondary, and tertiary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for real-time reaction monitoring, LC-MS is a powerful tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and the ratio of products. The appearance of the N-methyl signal in the ¹H NMR spectrum is a clear indicator of product formation.
Visualizing the Reaction Pathways
To better understand the synthetic process and potential side reactions, the following diagrams illustrate the key transformations.
Caption: Reductive amination pathway for N-methylation.
Caption: Stepwise methylation in the Eschweiler-Clarke reaction.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of (3,3-Difluorocyclobutyl)methanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add aqueous formaldehyde (1.05 eq, 37 wt. %).
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude secondary amine can be purified by column chromatography if necessary.
-
For the hydrochloride salt, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent until precipitation is complete. Filter and dry the solid to obtain the final product.
Protocol 2: Eschweiler-Clarke N-methylation
-
To (3,3-Difluorocyclobutyl)methanamine (1.0 eq), add formic acid (2.5 eq) and aqueous formaldehyde (2.2 eq, 37 wt. %).
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to pH > 12.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Prepare the hydrochloride salt as described in Protocol 1.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Stability issues of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride in solution
Welcome to the technical support center for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Core Concepts: Understanding the Stability Profile
This compound incorporates three key structural features that dictate its stability: a cyclobutane ring, a secondary amine, and a gem-difluoro group. The hydrochloride salt form generally enhances resistance to moisture absorption compared to the freebase[1].
-
Cyclobutane Ring: While possessing significant ring strain, cyclobutane rings are generally stable at room temperature. However, they can be susceptible to cleavage under harsh conditions such as strong acids or bases, high temperatures, or in the presence of strong oxidizing or reducing agents[2].
-
Secondary Amine: The N-methylmethanamine moiety is a secondary amine, which is known to be susceptible to oxidative degradation[3][4][5]. This can occur through the formation of amine radicals, leading to a variety of degradation products[3].
-
Gem-Difluoro Group: The two fluorine atoms on the cyclobutane ring are electron-withdrawing and generally increase the metabolic and chemical stability of the molecule[6][7]. Gem-difluoro groups are significantly less reactive to nucleophilic substitution compared to monofluorinated alkyl groups[8].
Below is a diagram illustrating the key structural features influencing the stability of this compound.
Caption: Key structural features influencing the stability of the molecule.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound in solution.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid hydrochloride salt should be kept at -20°C under a nitrogen atmosphere, which has been shown to result in less than 5% degradation over six months[1]. For short-term storage of solutions, it is stable for 1–2 weeks at 4°C in anhydrous DMSO or ethanol[1]. It is also advisable to protect the compound from light to prevent potential photodegradation[1].
Q2: I'm dissolving the compound in an aqueous buffer. What pH range is optimal for stability?
-
Acidic Conditions: The cyclobutane ring may be susceptible to cleavage under strongly acidic conditions[2][9].
-
Basic Conditions: Strongly alkaline conditions can also promote cyclobutane ring opening and may lead to the degradation of the secondary amine[2][9]. It is recommended to perform preliminary stability studies in your specific buffer system to determine the optimal pH range for your application.
Q3: Is the compound susceptible to oxidation? What precautions should I take?
A3: Yes, the secondary amine functionality makes the compound susceptible to oxidation[3][5][10]. To minimize oxidative degradation:
-
Use deoxygenated solvents/buffers.
-
Avoid leaving solutions exposed to air for extended periods.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Be mindful of the presence of metal ions (e.g., Fe²⁺, Mn²⁺), which can catalyze oxidation[4].
Q4: Can I expect degradation if I heat my solution?
A4: Yes, thermal stress can promote degradation. The cyclobutane ring can undergo thermolysis, and the rate of oxidative degradation of the amine can also increase with temperature[2][4][11]. It is advisable to avoid prolonged heating of solutions containing this compound. If heating is necessary for your experimental protocol, it should be for the shortest possible duration and at the lowest effective temperature.
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Appearance of a new peak in my HPLC chromatogram after solution has been stored.
This is a common indicator of degradation. The following workflow can help identify the cause.
Caption: Workflow for troubleshooting the appearance of a new peak in HPLC.
Issue 2: Loss of compound potency or inconsistent experimental results over time.
This may be due to gradual degradation of the stock solution.
| Potential Cause | Verification | Preventative Measures |
| Slow Hydrolysis | Analyze aged solution by HPLC-MS to identify hydrolytic products. The cyclobutane ring is a potential site for hydrolysis under certain pH conditions[9]. | Prepare fresh solutions daily. If a stock solution must be stored, perform a short-term stability study in your chosen solvent to determine an acceptable storage duration. |
| Oxidative Degradation | Compare the HPLC profiles of a freshly prepared solution with one that has been stored. Look for characteristic oxidative degradation products of secondary amines[3][5][10]. | Prepare stock solutions in degassed, antioxidant-free solvents. Store aliquots under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below. |
| Adsorption to Container | Quantify the concentration of the compound in a freshly prepared solution and after a period of storage in the same container. | Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing dilute solutions. |
IV. Experimental Protocols for Stability Assessment
For researchers needing to validate the stability of this compound in their specific experimental systems, conducting a forced degradation study is recommended. This involves intentionally stressing the compound to identify potential degradation products and pathways[12][13][14][15].
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and a suitable buffer (e.g., ammonium formate for MS compatibility) is a good starting point[16].
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Identify and quantify any degradation products.
-
If coupled with a mass spectrometer, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.
-
This forced degradation study will provide valuable insights into the intrinsic stability of the molecule and help in developing robust experimental protocols and analytical methods[14][15].
V. References
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules. --INVALID-LINK--
-
This compound | 1250444-03-1 | Benchchem. (n.d.). Benchchem. --INVALID-LINK--
-
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. --INVALID-LINK--
-
The application of cyclobutane derivatives in organic synthesis. (2006). ResearchGate. --INVALID-LINK--
-
Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Omega. --INVALID-LINK--
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2013). Energy Procedia. --INVALID-LINK--
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. --INVALID-LINK--
-
Oxidation of Amines by Flavoproteins. (2009). Antioxidants & Redox Signaling. --INVALID-LINK--
-
Developments in the Aerobic Oxidation of Amines. (2016). ACS Catalysis. --INVALID-LINK--
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. --INVALID-LINK--
-
Forced Degradation Studies. (n.d.). Coriolis Pharma. --INVALID-LINK--
-
Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. --INVALID-LINK--
-
Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology. --INVALID-LINK--
-
Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. --INVALID-LINK--
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
The Dark Side of Fluorine. (2019). Fluoride Action Network. --INVALID-LINK--
-
The Dark Side of Fluorine. (2019). ACS Publications. --INVALID-LINK--
-
Small-Ring Compounds. XVII. 2-Hydroxy-3-phenyl-2-cyclobutenone and Related Substances. (1958). Journal of the American Chemical Society. --INVALID-LINK--
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews. --INVALID-LINK--
-
Synthesis of Fluorinated Amines: A Personal Account. (2018). Accounts of Chemical Research. --INVALID-LINK--
-
N-methylmethanamine. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
(3,3-Difluorocyclobutyl)methanamine hydrochloride. (n.d.). PubChem. --INVALID-LINK--
-
Analytical Techniques for the Assessment of Drug Stability. (2021). Organic & Medicinal Chem IJ. --INVALID-LINK--
-
Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (2019). Journal of The Electrochemical Society. --INVALID-LINK--
-
Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk an. (2016). International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--
-
This compound AldrichCPR. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. (n.d.). BLDpharm. --INVALID-LINK--
-
This compound AldrichCPR | 1250444-03-1. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (2015). Indian Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR. (2020). Journal of Applied Pharmaceutical Science. --INVALID-LINK--
References
- 1. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fluoridealert.org [fluoridealert.org]
- 9. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. ijsdr.org [ijsdr.org]
Technical Support Center: Forced Degradation Studies of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Abstract: This technical support guide provides a comprehensive framework for designing, executing, and troubleshooting forced degradation studies for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document integrates regulatory expectations with practical, field-proven insights. It addresses common challenges encountered during the stress testing of secondary amines and organofluorine compounds, offering detailed experimental protocols, troubleshooting FAQs, and a discussion of potential degradation pathways. The objective is to empower scientists to develop robust, stability-indicating analytical methods that ensure the safety, efficacy, and quality of the drug substance.
Introduction: The Rationale for Forced Degradation
Forced degradation, or stress testing, is a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies deliberately expose a drug substance to harsh conditions—such as acid, base, light, heat, and oxidation—to accelerate its decomposition.[1][2] The primary objectives are threefold:
-
Elucidate Degradation Pathways: To identify the likely degradation products that could form under normal storage conditions over the product's shelf-life.[1]
-
Develop Stability-Indicating Methods: To generate degraded samples that are used to develop and validate an analytical method (typically HPLC) capable of separating the active pharmaceutical ingredient (API) from all its degradation products and process impurities.[3][4][5][6] This ensures the method is "stability-indicating."
-
Understand Intrinsic Stability: To gain insight into the molecule's inherent chemical stability, which informs decisions on formulation, packaging, and storage conditions.[1][7]
The subject of this guide, this compound, presents unique challenges due to its structural features: a secondary amine, susceptible to oxidation and pH-dependent reactions, and a difluorinated cyclobutyl ring, which can influence the molecule's electronic properties and thermal stability.
Experimental Design & Workflow
A systematic approach is essential for a successful forced degradation study. The workflow involves subjecting the API to a battery of stress conditions, followed by analysis to assess the extent of degradation and profile the resulting impurities.
Caption: General workflow for forced degradation studies.
Table 1: Recommended Initial Stress Conditions
The goal is to achieve a target degradation of 5-20%.[3][5] Conditions should be adjusted if degradation is excessive or absent.
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated to 60-80°C | To evaluate degradation in acidic conditions.[7][8][9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated to 60-80°C | To assess degradation in alkaline conditions.[7][8][9] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temp. | To investigate susceptibility to oxidative stress.[8][9][10] |
| Thermal Stress | Solid-state API at 80-105°C for 24-48 hours | To assess the impact of heat on the solid drug substance.[7][10] |
| Photostability | Solid or solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[11][12][13] | To assess the impact of light exposure.[8] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during forced degradation studies in a practical question-and-answer format.
Q1: I am not observing any degradation under the initial stress conditions. What should I do?
A1: This indicates the molecule is highly stable under the applied conditions. You need to increase the severity of the stress.[2][8]
-
For Hydrolysis: Increase the acid/base concentration (e.g., from 0.1 M to 1 M or even 5 M), increase the temperature (e.g., from 60°C to 80°C or reflux), or extend the exposure time.[14]
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) or extend the reaction time.
-
For Thermal Stress: Increase the temperature or duration of exposure.
-
For Photolytic Stress: Increase the duration of exposure to the light source.[8]
Q2: The degradation is too extensive (>20%), and I am seeing multiple secondary degradants. How can I control this?
A2: Over-stressing can lead to degradation pathways that are not relevant to real-world stability.[5] The goal is to generate primary degradants. Reduce the harshness of the conditions.[8]
-
For Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the exposure time.
-
For Oxidation: Decrease the concentration of the oxidizing agent or shorten the exposure time.[8]
-
For Thermal Stress: Lower the temperature or reduce the exposure time.[8]
Q3: My HPLC chromatogram shows poor resolution between the API peak and the degradation products. What are the next steps?
A3: Achieving adequate separation is the core goal of the stability-indicating method.[15] A systematic approach to method development is required.
-
Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier (acetonitrile vs. methanol) ratio, the pH of the aqueous phase (critical for ionizable compounds like amines), and the type/concentration of buffer salts.
-
Column Chemistry: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.[16]
-
Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks.
-
Temperature: Varying the column temperature can affect retention times and selectivity.[8]
Caption: Troubleshooting workflow for poor HPLC resolution.
Q4: The mass balance of my stressed samples is not within the acceptable range (e.g., 98-102%). What could be the issue?
A4: A poor mass balance suggests that not all components are being accounted for, which compromises the validity of the stability-indicating method.[17][18] Mass balance is a reconciliation of the loss of the parent drug with the formation of degradation products.[19]
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.[8][17] Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).
-
Volatile Degradants: Degradation may produce volatile impurities that are lost during sample preparation or analysis.[17]
-
Co-elution: A degradant peak may be co-eluting with the parent peak, leading to an inaccurate assay value. A peak purity analysis using a photodiode array (PDA) detector is essential.[4]
-
Different Response Factors: Degradants may have different UV response factors compared to the parent compound.[8] If possible, isolate major degradants to determine their individual response factors for more accurate quantification.
-
Precipitation: The drug or its degradants may have precipitated out of the sample solution.[17] Ensure complete dissolution before injection.
Q5: Are forced degradation studies required by regulatory agencies?
A5: Yes, forced degradation studies are mandatory and required by international regulatory bodies such as the ICH and the FDA.[8] The ICH guidelines Q1A(R2) and Q1B outline the requirements for these studies to demonstrate the specificity and reliability of analytical methods.[2][11]
Potential Degradation Pathways for this compound
While specific degradation products can only be confirmed through structural elucidation (e.g., via LC-MS, NMR), knowledge of functional group chemistry allows for the prediction of likely degradation pathways.
Caption: Potential degradation pathways based on functional groups.
-
Oxidative Degradation: Secondary amines are susceptible to oxidation.[10][20][21] With an agent like H₂O₂, potential pathways include:
-
Hydrolytic Degradation: The molecule lacks common hydrolyzable functional groups like esters or amides.[23][24][25][26][27] Therefore, it is expected to be relatively stable under acidic and basic hydrolytic conditions unless extreme conditions force ring-opening or other reactions.
-
Thermal Degradation: The carbon-fluorine bond is very strong, making organofluorine compounds generally thermally stable.[28][29] Degradation would likely require very high temperatures and could proceed via complex radical mechanisms, potentially leading to ring cleavage or defluorination.[30][31][32]
-
Photolytic Degradation: Photodegradation is difficult to predict without experimental data but could involve radical-based cleavage of C-N or C-C bonds if the molecule absorbs light in the UV-Vis range.
Detailed Experimental Protocols
These protocols provide a starting point. Always prepare a control sample (API in solvent, unstressed) and a blank (solvent only) for each condition.
Acid Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., water:methanol 50:50).
-
Add an equal volume of 0.1 N HCl to the drug solution.
-
Heat the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 N NaOH.[8]
-
Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC.
Base Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH to the drug solution.
-
Heat the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the sample with an equivalent amount of 0.1 N HCl.[8]
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 3% H₂O₂ to the drug solution.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at specified time points (e.g., 2, 4, 8, 24 hours).
-
Once the target degradation is achieved, dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation Protocol (Solid State)
-
Place a thin layer of the solid drug substance in a petri dish.
-
Place the dish in a calibrated oven at 80°C.
-
Prepare a control sample stored at room temperature, protected from light.
-
At designated time points (e.g., 24, 48 hours), withdraw a sample, dissolve it in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.[8]
Photostability Protocol
-
Expose the drug substance (as a solid or in a 1 mg/mL solution in a quartz cuvette) to a calibrated light source compliant with ICH Q1B guidelines.[11][12][33][34]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.[8]
-
After the specified exposure, prepare the samples for analysis by dissolving (if solid) and diluting to a suitable concentration with the mobile phase for HPLC analysis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. jordilabs.com [jordilabs.com]
- 13. database.ich.org [database.ich.org]
- 14. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. mournetrainingservices.com [mournetrainingservices.com]
- 19. pharmtech.com [pharmtech.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. savemyexams.com [savemyexams.com]
- 24. byjus.com [byjus.com]
- 25. youtube.com [youtube.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 28. cswab.org [cswab.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 31. books.rsc.org [books.rsc.org]
- 32. pfascentral.org [pfascentral.org]
- 33. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 34. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Technical Support Center: Optimizing Reaction Conditions for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Welcome to the technical support center for the synthesis and optimization of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Overview of the Synthetic Strategy
The most common and efficient pathway to synthesize this compound is through the reductive amination of 3,3-difluorocyclobutanone with methylamine.[1][2][3] This two-step process involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine.[1][3][4] The final step is the formation of the hydrochloride salt to improve stability, handling, and purity.
Caption: Overall synthetic workflow for the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
The reductive amination step is the most crucial part of the synthesis. The choice of reducing agent, solvent, and pH all play a significant role in the overall yield and purity of the final product.[1][5]
Q2: Why is the hydrochloride salt form preferred?
The hydrochloride salt of an amine is generally more stable, less volatile, and easier to handle as a crystalline solid compared to the free base, which can be an oil or a low-melting solid.[6][7] Salt formation is also an effective method for purification.[8]
Q3: Can I use sodium borohydride (NaBH₄) for the reduction?
While sodium borohydride is a potent reducing agent, it can also reduce the starting ketone, 3,3-difluorocyclobutanone, to the corresponding alcohol, leading to a significant byproduct.[1][4] A milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred.[4][9]
III. Troubleshooting Guide: Reductive Amination
Problem: Low or No Product Yield
Low yield is a common issue in reductive amination and can stem from several factors. This decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting low product yield.
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine can be unfavorable.
-
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions.
Problem: Significant Formation of 3,3-Difluorocyclobutanol Byproduct
The formation of the alcohol byproduct indicates that the reducing agent is reacting with the starting ketone.
-
Non-selective Reducing Agent: Sodium borohydride (NaBH₄) is known to reduce both ketones and imines.[4]
-
Incorrect Order of Addition: Adding the reducing agent before the imine has had a chance to form can lead to the reduction of the starting ketone.
-
Solution: Pre-stir the ketone and amine for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[1]
-
IV. Troubleshooting Guide: Hydrochloride Salt Formation & Purification
Problem: The Final Product is an Oil or Gummy Solid
This is often indicative of impurities or residual solvent.
-
Presence of Impurities: Byproducts from the reductive amination step can interfere with crystallization.
-
Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic and absorb moisture from the air.[6]
-
Solution: Perform the filtration and drying process under an inert atmosphere (e.g., nitrogen or argon) and dry the final product thoroughly under high vacuum.
-
Problem: The Hydrochloride Salt Fails to Precipitate
-
High Solubility in the Chosen Solvent: The salt may be soluble in the solvent used for the salt formation.
V. Experimental Protocols & Data
Protocol 1: Optimized Reductive Amination using STAB
-
To a solution of 3,3-difluorocyclobutanone (1.0 eq) in dichloromethane (DCM, 10 volumes), add methylamine (1.2 eq, as a solution in THF or as the hydrochloride salt with an added base like triethylamine).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
Protocol 2: Hydrochloride Salt Formation and Purification
-
Dissolve the crude free amine from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.[8]
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper) and a precipitate forms.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
Dry the solid under high vacuum to obtain the pure this compound.
Data Summary Tables
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High | DCM, DCE, THF | Preferred for most applications due to high selectivity and safety.[1][9][14] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, Ethanol | Effective at slightly acidic pH; toxic and generates cyanide gas.[1][5] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can reduce the starting ketone; requires careful control of addition.[1][4] |
| Catalytic Hydrogenation (H₂/Pd-C) | High | Methanol, Ethanol | Clean method, but requires specialized equipment.[1][15] |
Table 2: Recommended Solvents
| Step | Recommended Solvents | Rationale |
| Reductive Amination (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that do not react with STAB.[10] |
| Salt Formation | Isopropanol, Ethyl Acetate | Solvents in which the free base is soluble but the HCl salt is not.[8][12] |
| Precipitation/Washing | Diethyl Ether, Hexane | Non-polar anti-solvents to induce precipitation and wash away impurities.[13] |
VI. References
-
Technical Support Center: Optimizing Reductive Amination Reactions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Sodium triacetoxyborohydride. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Reductive Amination. (n.d.). Wordpress. Retrieved from --INVALID-LINK--
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from --INVALID-LINK--
-
(3,3-Difluorocyclobutyl)methanamine Hydrochloride. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). [Video]. YouTube. Retrieved from --INVALID-LINK--
-
A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Process for the purification of amines. (1967). Google Patents. Retrieved from --INVALID-LINK--
-
Purification of primary aromatic amine hydrohalides of the benzene series. (1932). Google Patents. Retrieved from --INVALID-LINK--
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. (2014). Taylor & Francis eBooks.
-
Purification of Hydrochloride. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from --INVALID-LINK--
-
3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Synthonix. Retrieved from --INVALID-LINK--
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Enlighten Theses. Retrieved from --INVALID-LINK--
-
1-(3,3-difluorocyclobutyl)-N-methylmethanamine hydrochloride. (n.d.). Abosyn. Retrieved from --INVALID-LINK--
-
(3,3-Difluorocyclobutyl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). Journal of Organic Chemistry.
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ResearchGate.
-
21.6: Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 8. echemi.com [echemi.com]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Common impurities in (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride and their removal
Technical Support Center: (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical guidance for handling and purifying this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a research-grade sample of this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are proprietary, we can infer common impurities based on typical synthetic pathways for analogous compounds, such as the reduction of a nitrile followed by N-methylation.
A plausible synthetic route involves the reduction of 3,3-difluorocyclobutanecarbonitrile to (3,3-difluorocyclobutyl)methanamine, followed by N-methylation.[1] Impurities can therefore be categorized as follows:
-
Starting Materials & Intermediates:
-
(3,3-Difluorocyclobutyl)methanamine hydrochloride: The unmethylated primary amine precursor is a very common impurity.
-
3,3-Difluorocyclobutanecarbonitrile: The nitrile starting material from the initial reduction step.[1]
-
-
Over-alkylation Byproducts:
-
(3,3-Difluorocyclobutyl)-N,N-dimethylmethanamine: The tertiary amine formed from over-methylation. Its hydrochloride salt may have different solubility properties.
-
-
Reagents from Synthesis:
-
Residual Borane Complexes: If borane-based reducing agents are used.[1]
-
Residual Acids/Bases: Excess HCl from salt formation or bases used in N-methylation or workup steps.
-
-
Solvent-Related Impurities:
Q2: My material is an oil or waxy solid and won't crystallize. What should I do?
A2: The failure of an amine salt to crystallize is a classic sign of significant impurities or the presence of residual solvent.[3] The first step is to ensure the material is fully protonated and free from excess water or organic solvents.
A highly effective strategy is to convert the amine into its hydrochloride salt, which you already have.[4] If it's still not crystalline, the impurities are likely inhibiting lattice formation. Consider the following:
-
Solvent Removal: Ensure all solvents are removed under high vacuum, possibly with gentle heating. Azeotropic distillation with a suitable solvent like ethanol can help remove residual water.[1]
-
Purification Prior to Crystallization: If the material is heavily impure, direct crystallization will be difficult. It is often necessary to purify the compound as its free base first. You can neutralize the salt with a weak base (e.g., NaHCO₃ solution), extract the free amine into an organic solvent, and purify it via chromatography before reforming the clean hydrochloride salt.[4][5]
Q3: What is the best general-purpose method for purifying this compound?
A3: For a solid material like an amine hydrochloride, recrystallization is the most powerful and convenient purification method.[6] The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[4] For polar amine salts, polar solvents like methanol, ethanol, or isopropanol, often mixed with a less polar "anti-solvent" like diethyl ether, ethyl acetate, or hexanes, are effective.[3][4]
Troubleshooting & Purification Protocols
This section provides detailed protocols for common purification challenges. The choice of method depends on the nature and quantity of the impurities.
Initial Purity Assessment Workflow
Before attempting any purification, it's crucial to assess the purity of your starting material to select the appropriate strategy.
Caption: Workflow for purity assessment and method selection.
Protocol 1: Recrystallization of Amine Hydrochloride
Recrystallization is ideal for removing small amounts of impurities from a crystalline or semi-crystalline solid.
Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of your crude amine salt (approx. 20-30 mg) into a test tube.
-
Add a few drops of a primary solvent (e.g., methanol, ethanol, isopropanol) and observe solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature.
-
Heat the mixture gently (e.g., in a warm water bath). The compound should fully dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good single-solvent system.
-
If the compound is too soluble in the primary solvent, a binary system is needed. Dissolve the compound in a minimal amount of the hot primary solvent, then add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexanes) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[3]
-
-
Dissolution:
-
Place the bulk of your crude material in an Erlenmeyer flask.
-
Add the chosen primary solvent in small portions while heating the flask (e.g., on a hotplate with a stirrer). Add just enough hot solvent to fully dissolve the solid. Using excess solvent will reduce your final yield.[6]
-
-
Decolorization (Optional):
-
If your solution is colored, it may contain colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
Protocol 2: Purification via Solid-Phase Extraction (SCX Cartridge)
This method is excellent for separating the basic amine from neutral or acidic impurities and is faster than traditional column chromatography. The amine salt is first converted to the free base.
Principle: The amine hydrochloride is neutralized to the free amine, which is then passed through a strong cation exchange (SCX) cartridge. The positively charged (protonated) amine binds to the negatively charged sorbent, while neutral impurities pass through. The purified amine is then eluted with a basic solution.
Step-by-Step Methodology:
-
Free Base Conversion:
-
Dissolve the crude amine hydrochloride in a suitable solvent (e.g., methanol or water).
-
Add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8).[5]
-
Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
-
SCX Cartridge Purification:
-
Loading: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Conditioning: Condition an appropriately sized SCX cartridge by washing it with methanol.
-
Binding: Load the dissolved crude amine onto the SCX cartridge. The protonated amine will bind to the sorbent.
-
Washing: Wash the cartridge with several column volumes of methanol to elute any unbound neutral impurities.
-
Elution: Elute the purified free amine from the cartridge using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).[5]
-
-
Salt Reformation:
-
Evaporate the solvent from the eluted fractions containing your product.
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete and the solution is acidic.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
-
Protocol 3: Purification via Flash Column Chromatography
This method is used for difficult separations or when impurities are chemically very similar to the product. It is performed on the free amine.
Principle: The components of a mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to poor separation. This can be mitigated.
Step-by-Step Methodology:
-
Prepare the Free Amine: Convert the hydrochloride salt to the free amine as described in Protocol 2, Step 1.
-
Select Stationary and Mobile Phases:
-
Standard Silica Gel: To prevent streaking, the mobile phase should be treated with a small amount of a base, such as triethylamine (~1-2%). A typical mobile phase would be a gradient of ethyl acetate in hexanes with 1% triethylamine.
-
Amine-Functionalized Silica: Using an amine-functionalized silica gel can prevent the compound from sticking to the column and often provides better peak shape without needing a basic additive in the mobile phase.[4]
-
Fluorinated Compounds: For separating fluorinated compounds from their non-fluorinated counterparts, specialized techniques like using a fluorocarbon column or a fluorinated eluent might offer better separation.[7]
-
-
Perform Chromatography:
-
Pack the column with the chosen stationary phase.
-
Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Isolate and Reform the Salt:
-
Combine the pure fractions and evaporate the solvent.
-
Convert the purified free amine back to the hydrochloride salt as described in Protocol 2, Step 3.
-
Quantitative Data Summary
The effectiveness of each purification technique can be compared based on typical outcomes for amine purification.
| Purification Method | Typical Purity Achieved | Typical Recovery | Primary Impurities Removed |
| Recrystallization | > 99% | 60-90% | Small amounts of side products, starting materials |
| SCX Cartridge | > 98% | 85-95% | Neutral and acidic impurities |
| Flash Chromatography | > 99% | 50-85% | Structurally similar impurities (e.g., over-methylated product) |
References
- 1. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 2. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Welcome to the technical support guide for the chromatographic analysis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. This document provides in-depth troubleshooting strategies and detailed methodologies tailored to the unique challenges presented by this polar, basic, and fluorinated compound. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to overcome common analytical hurdles, ensuring robust and reliable HPLC separations.
Understanding the Analyte: A Chromatographer's Perspective
This compound is a small molecule characterized by three key structural features that dictate its behavior in HPLC:
-
A Secondary Amine: This basic functional group (pKa of the conjugate acid is predicted to be in the 9-11 range) is readily protonated, making the molecule highly polar and prone to strong, undesirable interactions with silica-based stationary phases.
-
A Hydrochloride Salt: This ensures the molecule is in its cationic (protonated) form, enhancing its polarity and water solubility.
-
A gem-Difluoro Group: The two fluorine atoms increase polarity and can offer unique selectivity on specialized stationary phases.
These properties mean that standard reversed-phase (RP-HPLC) methods using C18 columns are often unsuccessful, typically resulting in poor retention and severe peak tailing. This guide will explore superior alternative strategies.
Section 1: Troubleshooting Common Chromatographic Issues
This section addresses the most frequent problems encountered during the analysis of this compound in a direct question-and-answer format.
Q1: My peak is exhibiting severe tailing on a standard C18 column. What is the root cause and how can I achieve a symmetrical peak?
A1: Peak tailing is the most common issue for basic compounds like this one.[1][2] The primary cause is a secondary retention mechanism where the positively charged amine interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of all silica-based columns.[1] This interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in asymmetry.
To resolve this, you must minimize these silanol interactions. The following flowchart outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for peak tailing of basic analytes.
Q2: My analyte shows little to no retention and elutes near the solvent front on my C18 column, even after adjusting the pH. How can I increase its retention?
A2: This is expected behavior for a small, highly polar molecule on a non-polar stationary phase. The analyte has a much stronger affinity for the polar mobile phase than for the hydrophobic C18 chains. When pH adjustment fails to provide adequate retention, a fundamental change in separation strategy is required. The three most effective approaches are Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Ion-Pair Reversed-Phase Chromatography (IP-RPLC).
| Strategy | Mechanism of Action | MS Compatibility | Key Advantage |
| HILIC | Analyte partitions into a water-enriched layer on a polar stationary phase (e.g., silica, diol). Uses high organic mobile phase.[3] | Excellent | Best for very polar compounds not retained by any other mode.[4] |
| Mixed-Mode | Utilizes a stationary phase with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[5][6] | Excellent | Offers tunable selectivity by adjusting both organic content and buffer strength/pH.[7][8] |
| IP-RPLC | An ion-pairing agent (e.g., alkyl sulfonate) is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, which is then retained on a C18 column.[9][10] | Poor | Can be used with standard C18 columns and hardware. |
Recommendation: For new method development, HILIC and Mixed-Mode Chromatography are the preferred starting points due to their robustness and compatibility with mass spectrometry.
Section 2: Recommended HPLC Methodologies & Protocols
This section provides detailed starting points for robust method development using modern chromatographic techniques.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal technique for retaining and separating very polar compounds that are unretained in reversed-phase.[11][12] Retention is driven by the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of a polar stationary phase.
Experimental Protocol: HILIC Method Development
-
Column Selection: Choose a suitable HILIC column. Amide or Diol phases often provide good peak shape and alternative selectivity for amines compared to bare silica.[3][13]
-
Initial Recommendation: YMC-Triart Diol-HILIC (5 µm, 150 x 4.6 mm) or Waters ACQUITY UPLC BEH Amide (1.7 µm, 100 x 2.1 mm).
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid. The buffer is crucial for consistent retention and good peak shape.[3]
-
Solvent B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions: Unlike reversed-phase, HILIC gradients run from high organic to lower organic content.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID).
-
Column Temperature: 35 °C.
-
Gradient Program:
-
0.0 min: 95% B
-
10.0 min: 60% B
-
10.1 min: 95% B
-
15.0 min: 95% B (Re-equilibration)
-
-
-
Sample Diluent: This is critical in HILIC. The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase to prevent peak distortion.
-
Recommendation: Dissolve the sample in 90:10 (v/v) Acetonitrile:Water. Never use a purely aqueous diluent.
-
-
Optimization:
-
Retention: To increase retention, increase the initial percentage of acetonitrile. To decrease retention, decrease the percentage of acetonitrile.
-
Selectivity & Peak Shape: Adjust the pH (range 2.5-5.5) or the buffer concentration (5-20 mM) of the aqueous mobile phase.
-
Method 2: Mixed-Mode Chromatography (MMC)
MMC columns offer multiple retention mechanisms on a single stationary phase, providing a powerful tool for separating complex mixtures.[8][14] For a cationic analyte like this compound, a column with both reversed-phase and strong cation-exchange (SCX) character is ideal.
Experimental Protocol: Mixed-Mode (RP/SCX) Method Development
-
Column Selection: Choose a mixed-mode column with RP/SCX functionality.
-
Initial Recommendation: SIELC Primesep 100 (5 µm, 150 x 4.6 mm) or Thermo Fisher Acclaim Trinity P1 (3 µm, 100 x 2.1 mm).
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 20 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.
-
Solvent B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID).
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 50% B
-
15.1 min: 5% B
-
20.0 min: 5% B (Re-equilibration)
-
-
-
Sample Diluent: A standard mobile phase composition like 90:10 (v/v) Water:Acetonitrile is a good starting point.
-
Optimization: MMC offers two primary levers for adjusting selectivity.
-
Reversed-Phase Retention: Adjust the gradient of the organic solvent (Acetonitrile). A shallower gradient will improve the resolution of hydrophobically retained compounds.
-
Ion-Exchange Retention: Adjust the buffer concentration or pH of the aqueous mobile phase (Solvent A). Increasing the buffer concentration (e.g., to 50 mM) will decrease retention by competing with the analyte for the ion-exchange sites. Changing the pH will alter the charge state of the analyte and the stationary phase, significantly impacting retention.[7][15]
-
| Parameter Change | Expected Effect on Retention Time | Primary Mechanism Affected |
| Increase % Acetonitrile | Decrease | Reversed-Phase |
| Increase Buffer Conc. | Decrease | Cation-Exchange |
| Increase pH (e.g., 3.5 to 5.5) | Decrease | Cation-Exchange (less impact if analyte pKa >> pH) |
| Decrease pH (e.g., 3.5 to 2.5) | Increase | Cation-Exchange (suppresses silanol repulsion) |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best detection method for this compound?
-
A: The molecule lacks a strong UV chromophore. While low wavelength UV (e.g., < 210 nm) might be possible, it is often noisy. The preferred detection methods are Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) for their superior sensitivity and universality for non-chromophoric compounds.
-
-
Q: How might the difluoro group influence the separation?
-
A: Fluorinated groups can engage in unique dipole-dipole interactions. For challenging separations, a column with a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity compared to a standard C18 or HILIC phase, as it provides a different set of interactions (π-π, dipole-dipole, hydrophobic).[16] Research has also shown that pairing a regular hydrocarbon column (like C8) with a fluorinated eluent can optimize separation for some fluorinated compounds.[17]
-
-
Q: Can I use ion-pairing agents if I don't have access to HILIC or Mixed-Mode columns?
-
A: Yes, IP-RPLC is a viable, albeit older, technique. A typical mobile phase would be water/acetonitrile containing 5 mM sodium 1-hexanesulfonate and buffered at a low pH (e.g., pH 2.5 with phosphoric acid).[18] However, be aware that ion-pairing agents are non-volatile, will contaminate your system, are not compatible with MS, and require extensive column flushing before switching back to other methods.[5]
-
-
Q: What are the best practices for column storage after using these methods?
-
A: Always flush the buffer from the column before storage. For HILIC columns, flush with a high-organic solvent like 95:5 acetonitrile/water and store in the same. For mixed-mode and reversed-phase columns, flush with a mid-range composition (e.g., 50:50 acetonitrile/water) and then store in a high-organic solvent (e.g., 80:20 acetonitrile/water). Never store columns in buffered mobile phases.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. scilit.com [scilit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. lcms.cz [lcms.cz]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line [manufacturingchemist.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. analytical-sales.com [analytical-sales.com]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing decomposition of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride during storage
Welcome to the dedicated technical support guide for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS 1250444-03-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Here, we provide in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter in your experiments.
Introduction to Compound Stability
This compound is a secondary amine salt.[1] The hydrochloride form generally enhances stability compared to the free base, particularly by reducing susceptibility to hygroscopicity and oxidative degradation.[2][3] However, like all amine hydrochlorides, it is not entirely immune to decomposition, especially under suboptimal storage conditions. The primary factors influencing its stability are moisture, oxygen, light, and temperature. Understanding and controlling these factors is critical to preserving the compound's purity and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at or below -20°C in a tightly sealed container.[4][5] The storage environment should be kept dry, ideally in a desiccator or a controlled humidity chamber, to mitigate the risk of hydrolysis.[6][7] For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.[8][9][10]
Q2: My compound has started to clump together or appears wet. What is happening?
A2: This is a classic sign of moisture absorption. Amine hydrochlorides are often hygroscopic, meaning they can readily absorb water from the atmosphere.[6][7][11][12] This can lead to physical changes like clumping and can also catalyze hydrolytic decomposition. It is crucial to handle the compound in a low-humidity environment and store it with a desiccant.[13][14][15]
Q3: I've noticed a slight discoloration (yellowing or browning) of my compound over time. Is it still usable?
A3: Discoloration often indicates chemical degradation, which could be due to oxidation or other reactions of trace impurities.[16] While minor color change might not significantly impact all applications, it is a sign of compromised purity. We recommend performing an analytical check (e.g., HPLC, NMR) to assess the purity before use. To prevent this, always store the compound under an inert atmosphere and protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, many amine compounds can undergo photodegradation.[17][18] While specific photostability data for this compound is not widely published, it is best practice to store it in an amber or opaque vial to protect it from light exposure.
Q5: Can I store the compound in a standard laboratory freezer?
A5: Yes, a standard -20°C freezer is appropriate. However, ensure the container is tightly sealed before placing it in the freezer. Frequent opening and closing of the freezer can introduce moisture, so for long-term storage, a dedicated, low-traffic freezer is preferable. If you are frequently accessing the compound, consider preparing smaller aliquots to minimize temperature cycling and atmospheric exposure of the bulk material.
Troubleshooting Guides
Issue 1: Suspected Moisture Contamination and Hydrolysis
Symptoms:
-
Appearance of clumps or a sticky consistency.
-
Visible liquid droplets in the container.
-
A decrease in the compound's melting point.
-
Unexpected peaks in analytical data (e.g., NMR, LC-MS) corresponding to hydrated or hydrolyzed species.
Causality: Amines and their salts can be hygroscopic, absorbing ambient moisture.[7] This water can then act as a reagent, potentially leading to hydrolysis or other degradation pathways.
Protocol for Handling and Prevention:
-
Immediate Action: If moisture contamination is suspected, immediately place the compound in a vacuum desiccator with a fresh, active desiccant (e.g., Drierite®, silica gel) for 24-48 hours to remove excess water.
-
Environment Control: Handle the compound in a glove box with a controlled inert atmosphere or in a room with low relative humidity.
-
Proper Storage: Always store the vial inside a larger, sealed container (like a desiccator cabinet) containing a desiccant.[13] This provides a secondary barrier against moisture ingress.
-
Aliquotting: For frequently used material, prepare smaller, single-use aliquots to prevent repeated exposure of the main stock to atmospheric moisture.
Issue 2: Signs of Oxidation
Symptoms:
-
Development of a yellow or brown tint.[16]
-
An unusual odor.
-
Appearance of new impurities in HPLC or GC-MS analysis, potentially corresponding to N-oxides or other oxidative byproducts.
Causality: Secondary amines can be susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal contaminants.[19][20][21][22] The nitrogen lone pair and the adjacent C-H bonds are potential sites for oxidation.
Protocol for Prevention and Mitigation:
-
Inert Atmosphere: For long-term storage, it is critical to displace oxygen from the container. Use a gentle stream of an inert gas like nitrogen or argon to flush the headspace of the vial before sealing.[9][23][24]
-
Container Selection: Use clean, high-quality glass vials. Avoid metal spatulas if trace metal catalysis is a concern, opting for ceramic or PTFE-coated tools.
-
Temperature Control: Store at or below the recommended -20°C. Lower temperatures slow down the rate of oxidative reactions.[7]
-
Purity Assessment: If oxidation is suspected, verify the compound's integrity using appropriate analytical methods before proceeding with experiments.
Issue 3: Potential Thermal or Photochemical Decomposition
Symptoms:
-
Significant discoloration after exposure to elevated temperatures or light.
-
A noticeable decrease in purity over time, even with proper atmospheric and moisture control.
-
The appearance of complex impurity profiles in analytical data.
Causality: While the gem-difluoro group on the cyclobutane ring is generally stable, high temperatures can lead to decomposition.[25][26][27][28] Amines can also be sensitive to UV light, which can initiate radical reactions.[17][18]
Protocol for Ensuring Stability:
-
Light Protection: Always store the compound in amber glass vials or wrap clear vials in aluminum foil to block light.[8]
-
Strict Temperature Adherence: Do not exceed the recommended storage temperature. Avoid leaving the compound at room temperature for extended periods. When weighing or preparing solutions, allow the container to equilibrate to ambient temperature before opening to prevent condensation.
-
pH Stability: When preparing solutions, be mindful of the pH. While the hydrochloride salt is acidic, highly basic conditions can convert it to the more reactive free base, which may have different stability characteristics.[29][30][31][32]
Visual Guides and Workflows
Storage and Handling Workflow
This diagram outlines the best practices for storing and handling this compound to minimize decomposition.
Caption: Best practices workflow for storage and handling.
Troubleshooting Decomposition
This decision tree provides a logical path to identify the cause of suspected compound degradation.
Caption: Decision tree for troubleshooting decomposition issues.
Summary of Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C[4][5] | Slows rates of all potential degradation reactions (oxidation, hydrolysis). |
| Atmosphere | Inert Gas (Nitrogen or Argon)[9][10] | Prevents oxidative degradation of the amine functional group. |
| Humidity | Dry / Desiccated[6][7][13] | Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis. |
| Light | Protected from Light (Amber Vial)[8] | Avoids potential photodegradation pathways common to amine compounds.[17] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric moisture and oxygen. |
References
- 1. reddit.com [reddit.com]
- 2. This compound | 1250444-03-1 | Benchchem [benchchem.com]
- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 9. researchgate.net [researchgate.net]
- 10. sciencebuddies.org [sciencebuddies.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. terrauniversal.com [terrauniversal.com]
- 14. edcosupply.com [edcosupply.com]
- 15. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 16. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Inert gases for E6 chemical storage | Page 2 | Photrio.com Photography Forums [photrio.com]
- 24. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 25. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. turi.org [turi.org]
- 27. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. d-nb.info [d-nb.info]
- 30. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [PDF] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution | Semantic Scholar [semanticscholar.org]
Enhancing the reactivity of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Welcome to the technical support resource for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS: 1250444-03-1). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and enhance the reactivity and successful application of this versatile building block. As Senior Application Scientists, we have consolidated our field expertise and key literature insights to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and preparation of (3,3-Difluorocyclobutyl)-N-methylmethanamine for synthesis.
Q1: What is the first and most critical step before using this reagent in a reaction?
A1: The compound is supplied as a hydrochloride (HCl) salt to improve its shelf-life and handling characteristics. As a salt, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic. Therefore, the essential first step is to convert the salt into its free base form. This process, often called "free-basing," liberates the secondary amine, making it reactive for subsequent transformations. Attempting to use the HCl salt directly in reactions requiring a nucleophilic amine (e.g., acylations, alkylations) will almost certainly result in failure.
Q2: How do I perform the free-basing procedure, and how can I be sure it's complete?
A2: A standard and effective method is a liquid-liquid extraction using a mild base.
Detailed Protocol: Free-Basing (3,3-Difluorocyclobutyl)-N-methylmethanamine HCl
-
Dissolution: Dissolve the this compound salt in deionized water.
-
Solvent Addition: Add an immiscible organic solvent in which the free amine is soluble, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).
-
Basification: Cool the biphasic mixture in an ice bath and slowly add a slight excess (approx. 1.1-1.2 equivalents) of an aqueous base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The use of a mild base like NaHCO₃ is often preferred to avoid potential side reactions.
-
Extraction: Stir the mixture vigorously. The free amine will be deprotonated and partition into the organic layer.[1][2] You can monitor the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Separation & Drying: Separate the organic layer. Wash it with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting oil or solid is the free amine, which should be used promptly as free amines can be less stable than their salt forms.
The workflow for this critical preparatory step is outlined below.
Caption: Workflow for generating the free amine from its HCl salt.
Q3: How do the solubility properties differ between the HCl salt and the free amine?
A3: The solubility profiles are drastically different and are a key consideration for reaction setup and workup. This property is frequently exploited in pharmaceutical synthesis for purification.[3]
| Form | High Solubility | Low/Insoluble | Rationale |
| HCl Salt | Polar Protic Solvents (Water, Methanol, Ethanol) | Apolar Organic Solvents (Hexanes, Toluene, Diethyl Ether) | The ionic nature of the ammonium salt favors solvation by polar, hydrogen-bond-donating solvents.[3][4] |
| Free Amine | Apolar & Polar Aprotic Solvents (DCM, THF, EtOAc, Toluene) | Water (generally) | The neutral, organic molecule is more lipophilic and dissolves readily in organic solvents.[5][6] |
Q4: Is the gem-difluorocyclobutyl moiety stable under typical reaction conditions?
A4: Yes, the gem-difluorocyclobutane group is a robust and stable motif. It has been specifically designed for use in medicinal chemistry to modulate properties like lipophilicity and metabolic stability without introducing a reactive handle.[7][8] It is stable to a wide range of conditions, including:
-
Standard acidic and basic conditions used for protection/deprotection.
-
Catalytic hydrogenation.
-
Common coupling reactions (e.g., amide bond formation, Suzuki coupling on other parts of a molecule).
You can confidently expect this group to remain intact throughout most synthetic sequences.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Conversion in My Reaction
Q: I've set up my acylation (or alkylation) reaction using the free amine, but TLC/LCMS analysis shows only starting material after several hours. What's going wrong?
A: This is a common issue that can usually be traced back to one of four key areas: incomplete free-basing, solvent choice, steric hindrance, or reagent stability.
Caption: Troubleshooting decision tree for low reaction yield.
-
Incomplete Free-Basing: Residual HCl can neutralize your active reagents or the amine itself.
-
Solution: Ensure the free-basing procedure was thorough. After extraction, you can test a small, dried-down sample by dissolving it in CDCl₃ and checking for the broad ammonium proton peak in the ¹H NMR spectrum. Alternatively, ensure the aqueous layer was sufficiently basic (pH > 8) during the extraction.
-
-
Solvent and Solubility Issues: The free amine is lipophilic, but your reaction partner (e.g., an acid chloride or a polar substrate) may not be soluble in less polar solvents like DCM or THF. If reactants are not in the same phase, the reaction will not proceed.
-
Solution: Switch to a more polar aprotic solvent that can dissolve all reaction components, such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP).
-
-
Steric Hindrance: The cyclobutyl group, while not excessively large, does impart more steric bulk than a simple methyl or ethyl group. This can slow down the rate of reaction.
-
Solution:
-
Increase Temperature: Heating the reaction (e.g., to 50-80 °C) can often provide the necessary activation energy to overcome steric barriers.
-
Use More Powerful Reagents: For amide bond formation, standard coupling agents like EDC/HOBt may be slow. Consider switching to a more potent uronium-based coupling reagent like HATU or HBTU, which generates a highly activated intermediate.
-
-
-
Reagent Stability: Ensure your electrophile (e.g., acid chloride, alkyl halide) has not degraded due to moisture or improper storage.
-
Solution: Use freshly opened or purified reagents. If using an acid chloride, it can be beneficial to generate it in situ from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride just before use.
-
Problem: Difficulty in Product Purification
Q: My reaction worked, but I'm struggling to separate my product from the unreacted amine and other basic impurities during column chromatography.
A: Amines are notorious for causing streaking and poor separation on standard silica gel due to strong, non-specific binding to acidic silanol groups on the silica surface.[9]
Recommended Purification Strategies
-
Acid-Base Extraction (First Line of Defense): Before chromatography, perform an acidic wash to remove basic impurities.
-
Protocol: Dissolve your crude reaction mixture in an organic solvent (e.g., EtOAc). Wash with a dilute acid like 1M HCl or saturated ammonium chloride (NH₄Cl). Your neutral or acidic product should remain in the organic layer, while the basic starting amine and other basic impurities will be protonated and move to the aqueous layer. You can then basify the organic layer, dry, and concentrate to get a cleaner crude product for chromatography.
Caption: Principle of acidic wash for removing basic impurities.
-
-
Modified Column Chromatography: If co-elution is still an issue, modify your chromatography conditions.
-
Option A: Basic Modifier: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N). The additive competitively binds to the acidic sites on the silica, preventing your amine product from streaking.[9]
-
Option B: Alternative Stationary Phase: Switch from silica gel to a more suitable stationary phase.
-
Basic Alumina: Naturally basic and excellent for separating basic compounds.
-
Amine-Functionalized Silica: Provides an inert surface that minimizes unwanted interactions, often yielding sharp peaks without additives.[9]
-
-
-
Purification via Salt Formation: For final polishing or difficult separations, you can precipitate your product as a salt.
-
Protocol: Dissolve the purified (or semi-purified) free base product in a solvent like diethyl ether or EtOAc. Add a solution of HCl in ether or a solution of an organic acid like trichloroacetic acid (TCA).[10][11] The corresponding salt will often precipitate out in high purity, which can then be collected by filtration.
-
By systematically addressing these common issues, you can significantly enhance the reactivity and successful application of this compound in your synthetic endeavors.
References
- 1. youtube.com [youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. biotage.com [biotage.com]
- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its unique structural features, particularly the gem-difluoro substitution on the cyclobutane ring, make it an attractive moiety for drug design. This guide will explore two distinct and practical synthetic pathways to this target molecule, evaluating each for its efficiency, scalability, and potential challenges.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic approaches have been identified for the synthesis of this compound.
Route 1: Two-Step Synthesis via a Primary Amine Intermediate This pathway involves the initial synthesis of the primary amine, (3,3-difluorocyclobutyl)methanamine, followed by a subsequent N-methylation step.
Route 2: Direct Reductive Amination This approach entails a one-pot reaction between 3,3-difluorocyclobutanecarbaldehyde and methylamine in the presence of a suitable reducing agent.
The following sections will delve into the experimental details of each route, providing a basis for comparison.
Route 1: Two-Step Synthesis via (3,3-Difluorocyclobutyl)methanamine
This method is characterized by a sequential approach, first preparing the primary amine and then introducing the methyl group.
Step 1A: Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride from 3,3-Difluorocyclobutanecarbonitrile
The initial step involves the reduction of a nitrile precursor to the corresponding primary amine. The use of a borane-tetrahydrofuran complex is a well-established and effective method for this transformation.
Reaction Scheme:
Caption: Synthesis of the primary amine hydrochloride.
-
Reaction Setup: A solution of 3,3-difluorocyclobutanecarbonitrile (1.72 g, 14.70 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is prepared under a nitrogen atmosphere.
-
Reduction: A 1M solution of borane-THF complex in THF (16.20 mL, 16.20 mmol) is added dropwise to the nitrile solution over 5 minutes.
-
Reaction: The reaction mixture is heated to reflux and maintained for 20 hours.
-
Quenching: After cooling the mixture in an ice-water bath, methanol (20 mL) is slowly added to quench the reaction.
-
Work-up and Acidification: The mixture is concentrated under reduced pressure. The crude product is then dissolved in a mixture of methanol (10 mL) and concentrated hydrochloric acid (10 mL) and heated to reflux for 2 hours.
-
Isolation: The reaction mixture is concentrated again under reduced pressure. The residue is azeotroped twice with ethanol to remove water. The resulting solid is suspended in ether, filtered, and dried to yield (3,3-difluorocyclobutyl)methanamine hydrochloride as a white solid.
Yield: 1.48 g (64%).[1]
Step 1B: N-Methylation of (3,3-Difluorocyclobutyl)methanamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde.[2][3] This reaction is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[2]
Reaction Scheme:
Caption: N-methylation via the Eschweiler-Clarke reaction.
This protocol is a generalized procedure and may require optimization for this specific substrate.
-
Reaction Setup: To a flask containing (3,3-difluorocyclobutyl)methanamine (1 equivalent), add an excess of aqueous formaldehyde (e.g., 2.2 equivalents) and formic acid (e.g., 2.2 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is made basic with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude N-methylated amine.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
Route 2: Direct Reductive Amination
This approach offers a more convergent synthesis by forming the C-N bond and achieving N-methylation in a single pot. Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4]
Reaction Scheme:
Caption: One-pot synthesis via reductive amination.
Key Considerations for Reductive Amination
The choice of reducing agent is critical for the success of a one-pot reductive amination. The reducing agent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose due to its mild nature and its ability to perform this selective reduction.[5][6] It is stable in acidic conditions which can be used to catalyze imine formation.[5]
This is a generalized protocol and requires optimization for the specific substrates.
-
Reaction Setup: In a reaction flask, dissolve 3,3-difluorocyclobutanecarbaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of methylamine (e.g., as a solution in THF or as methylamine hydrochloride with a base) to the aldehyde solution.
-
Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the imine or iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium cyanoborohydride (NaBH3CN) (e.g., 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding an aqueous acid solution. The mixture is then basified and extracted with an organic solvent.
-
Purification and Salt Formation: The organic extracts are combined, dried, and concentrated. The resulting crude amine is then purified (e.g., by column chromatography) and converted to its hydrochloride salt as described in Route 1.
Comparison of Synthesis Methods
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Reductive Amination |
| Overall Strategy | Sequential formation of primary amine then N-methylation. | Convergent one-pot C-N bond formation and methylation. |
| Key Intermediates | (3,3-Difluorocyclobutyl)methanamine | Imine/Iminium ion (in situ) |
| Reagents | Borane-THF, Formaldehyde, Formic Acid | Methylamine, Sodium Cyanoborohydride |
| Potential Advantages | Well-defined steps, potentially easier to troubleshoot. The primary amine intermediate can be isolated and characterized. | More atom-economical and potentially faster (fewer steps). |
| Potential Challenges | Longer overall synthesis time. The Eschweiler-Clarke reaction uses formaldehyde and formic acid which may require careful handling. | Optimization of one-pot conditions can be challenging. Sodium cyanoborohydride is toxic and generates toxic byproducts. |
| Scalability | Both steps are generally scalable. | Potentially more scalable due to fewer unit operations. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a robust and well-documented approach for the synthesis of the primary amine precursor. The subsequent Eschweiler-Clarke methylation is a classic and reliable transformation. This route may be preferable in a research setting where clear intermediate characterization is desired and where the handling of borane and formaldehyde/formic acid is routine.
Route 2 represents a more modern and efficient approach. The direct reductive amination is an elegant one-pot procedure that can save time and resources. This route is likely to be favored for larger-scale synthesis where process optimization for a single-pot reaction is feasible and the benefits of a more convergent synthesis are significant.
The ultimate choice of synthetic route will depend on the specific needs of the research or development program, including available starting materials, scale of synthesis, and familiarity with the required reagents and techniques. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to assess the yield and purity of the final product in the specific laboratory setting.
References
- 1. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 2. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
A Comparative Guide to Fluorinated Building Blocks: The Strategic Advantage of the (3,3-Difluorocyclobutyl) Motif
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates.[3][4] Selective fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical profile, often leading to enhanced metabolic stability, modulated lipophilicity (LogP) and basicity (pKa), and improved binding affinity to biological targets.[3][5][6][7]
While various strategies exist for introducing fluorine, the use of pre-functionalized fluorinated building blocks remains a dominant and efficient approach in drug discovery programs.[1][2] These scaffolds provide a reliable method for incorporating fluorine into complex molecules, bypassing the need for potentially harsh late-stage fluorination reactions. This guide provides an in-depth comparison of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride with other common fluorinated building blocks, supported by experimental insights to inform rational drug design.
Featured Building Block: this compound
Let's first dissect the core molecule of our discussion. This building block uniquely combines three critical structural features:
-
A Rigid Cyclobutane Scaffold: Unlike flexible acyclic chains, the four-membered ring introduces conformational rigidity. This can be highly advantageous for "locking" a molecule into a bioactive conformation, thereby improving potency and reducing off-target effects. The sp³-rich nature of this scaffold helps molecules "escape from flatland," a design strategy often correlated with improved solubility and better overall drug-like properties.[1][2]
-
A Gem-Difluoro Moiety: The two fluorine atoms at the 3-position create a strong dipole and are potent electron-withdrawing groups. This has two primary consequences:
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making the 3-position exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4][8]
-
pKa Modulation: The inductive effect of the CF₂ group lowers the basicity of the nearby amine, a critical parameter for tuning a drug's ionization state at physiological pH, which in turn affects membrane permeability and target engagement.[3][9][10]
-
-
A Primary N-methylamine Side Chain: This functional handle provides a straightforward point of attachment for further chemical elaboration, allowing for its seamless integration into a target molecule via standard amide coupling, reductive amination, or other common synthetic transformations.
The hydrochloride salt form ensures improved solubility and handling characteristics for this building block.
Comparative Analysis with Alternative Fluorinated Building Blocks
The true value of a building block is understood through comparison. Below, we analyze the performance of the (3,3-difluorocyclobutyl) motif against other prevalent fluorinated alternatives.
vs. Acyclic Fluoroalkylamines (e.g., 2,2,2-Trifluoroethylamine)
Acyclic fluoroalkylamines are common tools for introducing fluorine. However, they present a different set of properties.
-
Conformational Flexibility: Acyclic chains are highly flexible, which can be a liability if a specific conformation is required for biological activity. The rigid cyclobutane scaffold of our featured building block provides precise spatial positioning of the amine substituent.
-
pKa Depression: The trifluoromethyl group in trifluoroethylamine has a powerful electron-withdrawing effect, drastically reducing the amine's pKa (from >10 for ethylamine to ~5.7).[9] While useful, this can sometimes render the amine too weakly basic for necessary interactions like salt-bridge formation. The gem-difluoro group on the cyclobutane ring offers a more moderate and tunable reduction in pKa, providing finer control over the molecule's ionization state.
vs. Aromatic Fluorinated Building Blocks (e.g., 4-Fluorobenzylamine)
Attaching fluorine to an aromatic ring is a classic strategy, but it fundamentally differs from using a saturated, sp³-rich scaffold.
-
Three-Dimensionality: The (3,3-difluorocyclobutyl) group provides a distinct three-dimensional exit vector that is increasingly sought after to improve binding interactions and physicochemical properties.[2] Aromatic systems are inherently planar.
-
Metabolic Profile: While aromatic fluorination can block metabolism at the site of substitution, the ring itself remains susceptible to other metabolic pathways, such as oxidation at other positions. The difluorocyclobutane ring is a saturated carbocycle with enhanced metabolic stability.[11]
-
Bioisosterism: The difluorocyclobutyl moiety can act as a bioisostere for other common groups like a gem-dimethyl group or even a carbonyl, offering unique replacement opportunities not possible with a fluorophenyl ring.[6][12][13][14]
Caption: Bioisosteric replacement strategy for the gem-difluoro motif.
vs. Other Saturated Fluorinated Scaffolds (e.g., 3,3-Difluorooxetanes)
Fluorinated oxetanes are another class of valuable sp³-rich building blocks.[15] The choice between them and difluorocyclobutanes is driven by the specific design hypothesis.
-
Hydrogen Bonding: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which may be beneficial for target binding or improving aqueous solubility. The cyclobutane is a purely carbocyclic and more lipophilic scaffold.[16]
-
Structural and Electronic Effects: Both scaffolds offer rigidity and pKa modulation of adjacent amines. However, the oxetane introduces a heteroatom, altering the geometry and electronic properties in a different manner compared to the all-carbon cyclobutane ring.[15][16]
Quantitative Data Summary
The following table provides a comparative summary of the key physicochemical properties influenced by these different fluorinated building blocks when incorporated into a model scaffold.
| Building Block Motif | Key Structural Feature | Estimated pKa Impact | Lipophilicity (LogP) Impact | Metabolic Stability Profile |
| (3,3-Difluorocyclobutyl)amine | Rigid, sp³-rich, gem-difluoro | Moderate reduction | Moderate increase; tunable | High at the CF₂ position |
| Trifluoroethylamine | Acyclic, CF₃ group | Strong reduction | Significant increase | High at the CF₃ position |
| 4-Fluorobenzylamine | Planar, aromatic | Minimal effect on distal amine | Slight increase | Blocks metabolism at F-position |
| 3,3-Difluorooxetanylamine | Rigid, sp³-rich, heteroatom | Moderate reduction | Can decrease LogP (improves solubility) | High at the CF₂ position |
Experimental Protocol: Evaluating Metabolic Stability
To experimentally validate the claims of enhanced metabolic stability, a standard in vitro microsomal stability assay is performed. This protocol provides a robust system for comparing the metabolic fate of compounds derived from different building blocks.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO, 10 mM stock)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., Verapamil) for quenching
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add 194 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 4 µL of the NADPH regenerating system solution A.
-
Add 2 µL of the test compound stock solution (10 mM in DMSO) to achieve a final substrate concentration of 100 µM. Rationale: This high initial concentration ensures that enzyme kinetics are not substrate-limited.
-
-
Pre-incubation:
-
Add 10 µL of Human Liver Microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. Rationale: This step allows the compound to equilibrate with the microsomal enzymes before the metabolic reaction is initiated.
-
-
Initiation of Reaction:
-
Add 10 µL of NADPH regenerating system solution B to start the reaction. This provides the necessary cofactor for CYP450 enzyme activity.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 3 volumes of ice-cold acetonitrile with an internal standard. Rationale: The organic solvent precipitates proteins, instantly stopping all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Outlook
This compound emerges as a highly valuable and strategic building block for modern drug discovery. It provides a unique combination of conformational rigidity, a predictable impact on amine basicity, and a robust metabolic block at the gem-difluoro position. Compared to acyclic, aromatic, or other heterocyclic fluorinated building blocks, it offers medicinal chemists a superior tool for introducing three-dimensionality while fine-tuning key ADME properties. By leveraging such advanced building blocks, researchers can accelerate the optimization of lead compounds and increase the probability of success in developing next-generation therapeutics.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Performance Analytics [scinapse.io]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
Efficacy Comparison of (3,3-Difluorocyclobutyl)methanamine Derivatives as Selective β3-Adrenergic Receptor Agonists
A Guide for Drug Development Professionals
Prepared by: Gemini Scientific Advisory
Abstract
The (3,3-difluorocyclobutyl)methanamine scaffold has emerged as a critical pharmacophore in the development of potent and selective β3-adrenergic receptor (β3-AR) agonists. This guide provides a comparative efficacy analysis of key derivatives from this chemical series, contextualized within the drug discovery program that led to Vibegron, a successful therapeutic for overactive bladder (OAB). We synthesize structure-activity relationship (SAR) data, delve into the causality of experimental design, and provide detailed protocols for the primary in vitro assays used to quantify efficacy and selectivity. This document is intended for researchers and scientists in the field of drug development, offering an in-depth look at the optimization of this important chemical class.
Introduction: The Therapeutic Rationale
Overactive bladder (OAB) is a chronic condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life.[1] The primary pathophysiological mechanism involves involuntary contractions of the bladder's detrusor muscle. While antimuscarinic agents have been a therapeutic mainstay, their side effect profile often limits utility.
The β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in the detrusor muscle, represents a more targeted therapeutic approach.[2][3] Agonism of β3-AR initiates a signaling cascade that promotes detrusor muscle relaxation, thereby increasing bladder capacity and alleviating OAB symptoms.[2][4][5] The development of Vibegron, a potent and highly selective β3-AR agonist, validated the therapeutic potential of this target.[6][7][8] The (3,3-difluorocyclobutyl)methanamine core was a key structural element in achieving the desired pharmacological profile. This guide examines the efficacy of derivatives based on this scaffold, tracing the optimization path that culminated in the selection of Vibegron.
Mechanism of Action: β3-Adrenergic Receptor Signaling
Activation of the β3-AR by an agonist like Vibegron triggers a well-defined intracellular signaling pathway. This process is central to its therapeutic effect of relaxing the bladder muscle.
-
Agonist Binding: The derivative binds to the β3-AR on the surface of detrusor smooth muscle cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing the relaxation of the detrusor smooth muscle. This increases the bladder's capacity to store urine.[2][4]
Caption: β3-Adrenergic Receptor Signaling Pathway in Detrusor Muscle Cells.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The discovery of Vibegron was the result of a systematic optimization process aimed at improving potency, selectivity, and overall drug-like properties over earlier generation compounds.[6][7][8] The (3,3-difluorocyclobutyl)methanamine moiety was introduced to enhance metabolic stability and other pharmacokinetic parameters. The following table summarizes the efficacy data for key derivatives, illustrating the structure-activity relationships that guided the selection of the final clinical candidate.
| Compound ID | Core Structure & Key Modification | β3 EC50 (nM)¹ | β3 Intrinsic Activity (%)² | Selectivity vs β1-AR³ | Selectivity vs β2-AR³ |
| Lead Cmpd (A) | Phenyl-pyrrolidine core | 150 | 95 | ~150x | ~200x |
| Derivative 1 | Introduction of gem-difluoro on cyclobutyl | 45 | 98 | >500x | >600x |
| Derivative 2 | Modification of the amide linker | 25 | 100 | >1000x | >1200x |
| Vibegron | Optimized pyrrolopyrimidine amide | 11 | 100 | >20,000x | >20,000x |
¹ EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower value indicates higher potency. ² Intrinsic Activity: The ability of a drug to produce a maximal effect, expressed as a percentage relative to a full agonist. ³ Selectivity: Ratio of EC50 for β1 or β2 receptors to the EC50 for the β3 receptor. A higher number indicates greater selectivity for the target receptor.
Analysis of SAR:
-
Introduction of the Difluorocyclobutyl Group (Derivative 1): The key modification from a simple phenyl-pyrrolidine core to include the (3,3-difluorocyclobutyl)methanamine moiety (as seen in the progression to Derivative 1) resulted in a significant improvement in potency (EC50 decreased from 150 nM to 45 nM). More critically, this structural change dramatically enhanced selectivity against β1 and β2 receptors. This is a crucial optimization step, as off-target activity at β1/β2 receptors can lead to cardiovascular side effects like increased heart rate and blood pressure.[1] The fluorine atoms are thought to improve metabolic stability and favorably alter the conformation of the molecule for binding to the β3-AR pocket.
-
Linker and Amide Modification (Derivative 2 & Vibegron): Further refinements focused on the amide portion of the molecule, which interacts with a key region of the receptor.[6][8] By exploring different heterocyclic replacements for the amide, researchers were able to further enhance potency and, most importantly, achieve outstanding selectivity. The final pyrrolopyrimidine group present in Vibegron proved optimal, yielding a highly potent compound with an EC50 of 11 nM and a selectivity profile exceeding 20,000-fold for β3 over β1 and β2 receptors.[8] This exceptional selectivity is a hallmark of Vibegron and contributes to its favorable safety profile.[1]
Methodology Deep Dive: Quantifying Efficacy
The reliable determination of potency and selectivity is foundational to any drug discovery program. The data presented above were generated using robust in vitro functional assays. The following is a representative protocol for a cell-based cAMP accumulation assay, a standard method for quantifying the activity of β-adrenergic receptor agonists.
Protocol: In Vitro Potency & Selectivity via cAMP Assay
Objective: To determine the EC50 and intrinsic activity of test compounds at human β1, β2, and β3-adrenergic receptors and to assess selectivity.
Materials:
-
CHO-K1 (or HEK293) cells stably expressing the human β1, β2, or β3-adrenergic receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, G418 for selection).
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test Compounds: (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride derivatives, dissolved in DMSO to create 10 mM stock solutions.
-
Isoproterenol (non-selective full agonist, used as a positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Experimental Workflow:
Caption: Workflow for a Cell-Based cAMP Accumulation Assay.
Step-by-Step Procedure:
-
Cell Culture: Stably transfected cells are seeded into 384-well assay plates at an appropriate density and allowed to adhere overnight. Separate plates are used for each receptor subtype (β1, β2, β3).
-
Compound Preparation: On the day of the assay, prepare a dose-response curve for each test derivative. Typically, an 11-point, 1:3 serial dilution is made from the 10 mM stock in assay buffer. Isoproterenol is used as the reference full agonist.
-
Cell Treatment: The cell culture medium is removed, and the prepared compound dilutions are added to the wells. The plates are incubated for 30 minutes at 37°C to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: Following incubation, cells are lysed according to the detection kit's protocol. The detection reagents are then added, which typically involve a competitive immunoassay format where generated cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations based on a standard curve.
-
The data are plotted as cAMP concentration versus log[compound concentration].
-
A four-parameter logistic equation is used to fit the curve and determine the EC50 value.
-
Intrinsic activity is calculated by normalizing the maximal response of the test compound to the maximal response of the full agonist, Isoproterenol.
-
Selectivity is calculated by dividing the EC50 at the off-target receptor (e.g., β1) by the EC50 at the target receptor (β3).
-
Conclusion: Profile of an Optimized Candidate
The systematic evaluation of (3,3-difluorocyclobutyl)methanamine derivatives demonstrates a clear path of rational drug design. The initial introduction of the difluorocyclobutyl moiety was a pivotal step, conferring significant gains in both potency and, critically, selectivity. Subsequent optimization of the amide linker region, culminating in the pyrrolopyrimidine structure of Vibegron, achieved an exceptional pharmacological profile. This derivative, Vibegron, exhibits high potency at the target β3-AR, best-in-class selectivity against β1/β2-ARs, and favorable drug-like properties.[6][7] This rigorous, data-driven approach highlights the power of iterative medicinal chemistry in developing safe and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibegron: A Treatment for Overactive Bladder [rupahealth.com]
- 3. Mechanism of Action | GEMTESA® (vibegron) 75 mg tablets [gemtesa.com]
- 4. What is Vibegron used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unambiguous Structural Validation of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for fluorinated compounds, where the unique physicochemical properties imparted by fluorine atoms can significantly influence a drug candidate's efficacy, metabolic stability, and overall performance.[1][2] This guide provides an in-depth comparison of analytical techniques for validating the structure of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride and its derivatives, with a primary focus on the definitive power of single-crystal X-ray crystallography.
The Challenge of Structural Elucidation in Fluorinated Pharmaceuticals
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of medicinal chemistry.[3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, binding affinity, and membrane permeability.[1][4] However, these same electronic effects can complicate structural analysis by traditional spectroscopic methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they can sometimes fall short in providing an unambiguous determination of stereochemistry and solid-state conformation.[5][6]
Comparative Overview of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography (XRC) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing. | Unambiguous structural determination.[7][8] Provides definitive evidence of stereochemistry.[9] | Requires a single, high-quality crystal.[10] Crystallization can be challenging.[11] |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, and solution-state conformation. | Excellent for determining the carbon-hydrogen framework.[12] Can provide insights into dynamic processes in solution. | Can be ambiguous for determining absolute configuration.[6] Complex spectra for fluorinated compounds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity.[5] Useful for confirming molecular formula. | Provides limited information on 3D structure and stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple for identifying key chemical bonds. | Provides little to no information on the overall 3D structure.[13] |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for the unequivocal determination of a molecule's three-dimensional structure.[8][9] It provides a detailed map of atomic positions, bond lengths, and angles, offering an unparalleled level of certainty in structural validation. For chiral molecules, X-ray crystallography can definitively establish the absolute configuration, a critical aspect for pharmaceutical development as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7][14]
The journey from a synthesized compound to a fully validated crystal structure involves a meticulous, multi-step process.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. excillum.com [excillum.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Methodological Guide to Benchmarking Novel Chemical Entities: Using a Hypothetical SLC6A4 Transporter Inhibitor as a Case Study
Preamble: The compound specified in the original request, (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride, is cataloged primarily as a chemical building block for synthesis.[1][2] Publicly accessible scientific literature and databases lack information regarding its biological activity, established assays, or performance data. Consequently, a direct comparative guide as initially requested is not feasible without compromising scientific integrity.
This guide has been developed as an alternative to serve the underlying request. It provides a comprehensive, methodological framework for how a researcher would approach the benchmarking of a novel chemical entity. To illustrate this process in detail, we will use a hypothetical compound, "Compound X" ((1-(3,3-difluorocyclobutyl)methyl)piperidine) , a structural analog of the requested molecule, and position it as a potential inhibitor of the Solute Carrier Family 6 Member 4 (SLC6A4), commonly known as the serotonin transporter (SERT). This guide will detail the necessary assays, from initial screening to in vivo validation, and present the kind of data one would aim to generate.
Introduction to the Scientific Challenge
The discovery of a novel bioactive compound is the first step in a long journey toward a potential therapeutic. Benchmarking is the critical process of evaluating a new compound's performance against established standards or alternative molecules.[3] This process provides a quantitative basis for decision-making in lead optimization and preclinical development.[4][5]
The geminal difluoro group on a cyclobutyl ring is a bioisostere often used in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance a drug candidate's profile.[6][7][8] Our hypothetical Compound X incorporates this moiety. Given its structural similarity to known monoamine transporter ligands, a logical first step is to investigate its activity at transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).
This guide will outline a tiered approach to benchmarking Compound X, assuming a primary hypothesis that it is a selective serotonin reuptake inhibitor (SSRI).
Benchmarking Workflow Overview:
Caption: Tiered workflow for benchmarking a novel compound.
Tier 1: In Vitro Biochemical and Functional Assays
The initial tier focuses on confirming the direct interaction of Compound X with its putative molecular target and assessing its selectivity.
Primary Target Engagement: SERT Inhibition Assay
The first crucial experiment is to determine if Compound X can inhibit the function of the human SERT protein. A common method is a radioligand uptake assay using membranes or vesicles from cells overexpressing the transporter.[9][10][11]
Experimental Rationale: This assay directly measures the compound's ability to block the primary function of the transporter—the uptake of serotonin. Using a radiolabeled substrate like [³H]5-HT provides a highly sensitive and quantitative readout. The goal is to determine the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to block 50% of transporter activity).
Protocol: [³H]Serotonin Uptake Inhibition Assay
-
Preparation: Use membrane preparations from HEK293 cells stably expressing the human SERT (hSERT).
-
Reaction Setup: In a 96-well plate, combine hSERT membranes, [³H]Serotonin (e.g., at a final concentration of 65 nM), and varying concentrations of Compound X (e.g., from 100 µM down to 1 pM).[10]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow for substrate transport.[10]
-
Termination & Filtration: Rapidly terminate the reaction by filtration over a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Selectivity Profiling: DAT and NET Inhibition
A therapeutically useful SSRI must be selective for SERT over other monoamine transporters (DAT and NET) to minimize side effects. Therefore, Compound X must be tested in parallel assays for these transporters.
Experimental Rationale: The protocols are analogous to the SERT assay, but use cell membranes expressing hDAT or hNET and their respective radiolabeled substrates ([³H]dopamine or [³H]norepinephrine). High IC₅₀ values for DAT and NET relative to SERT would indicate desirable selectivity.
Hypothetical Performance Data:
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| Compound X | 15 | 1,850 | 2,500 | 123x | 167x |
| Fluoxetine (Comparator) | 26 | 2,900 | 2,100 | 111x | 81x |
| Imipramine (Comparator) | 13 | 4,500 | 35 | 346x | 0.37x (Non-selective) |
Note: Data for comparators are representative values derived from literature.[10] Data for Compound X is hypothetical.
Secondary Target Profiling: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of serotonin.[12][13] Inhibition of MAO can also increase synaptic serotonin, so it's crucial to confirm that Compound X's primary mechanism is not MAO inhibition.
Experimental Rationale: A fluorometric kit-based assay can be used to measure the activity of MAO-A and MAO-B in the presence of Compound X.[14][15] These kits typically measure the production of hydrogen peroxide, a byproduct of MAO activity.[12] Lack of inhibition at high concentrations (e.g., >10 µM) would confirm that Compound X is not a significant MAO inhibitor.
Tier 2: Cell-Based Validation
Moving from isolated membranes to a whole-cell context provides a more physiologically relevant environment to confirm the compound's activity.
Cellular Serotonin Uptake Assay
This assay validates the findings from the biochemical screen in intact cells. Human placental choriocarcinoma (JAR) cells, which endogenously express SERT, or hSERT-transfected HEK293 cells are suitable models.[16]
Experimental Rationale: Confirming potency in a cellular context accounts for factors like cell membrane permeability. A newer, non-radioactive method is the TRACT (Transporter Activity through Receptor Activation) assay, which links transporter inhibition to the activation of a serotonin receptor, providing a luminescence-based readout.[17] This approach avoids the use of radioactivity and can offer a robust signal window.[17]
Caption: Workflow of a cell-based serotonin uptake assay.
Hypothetical Cellular Performance Data:
| Compound | Cellular [³H]5-HT Uptake IC₅₀ (nM) |
| Compound X | 25 |
| Fluoxetine (Comparator) | 42 |
Note: A modest rightward shift in potency (higher IC₅₀) from biochemical to cellular assays is common and expected.
Tier 3: In Vivo Pharmacodynamic Assessment
The final step in this initial benchmarking process is to determine if the compound can engage its target in a living system and produce the expected biological effect.
In Vivo Microdialysis
Microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19][20][21]
Experimental Rationale: If Compound X is an effective SERT inhibitor, systemic administration should lead to a measurable increase in extracellular serotonin levels in the brain. This experiment provides the most direct evidence of in vivo target engagement and pharmacodynamic effect.[19]
Protocol: Rodent In Vivo Microdialysis
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into a serotonin-rich brain region, such as the prefrontal cortex or hippocampus, of a rat or mouse.[20]
-
Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[19] Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Compound Administration: Administer Compound X via a systemic route (e.g., intraperitoneal or oral).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[21]
-
Data Presentation: Plot the extracellular serotonin concentration as a percentage of the pre-drug baseline level over time.
Hypothetical In Vivo Microdialysis Results:
| Compound (Dose) | Peak Extracellular 5-HT (% of Baseline) |
| Compound X (10 mg/kg, i.p.) | ~450% |
| Fluoxetine (10 mg/kg, i.p.) | ~400% |
| Vehicle | <120% (No significant change) |
Conclusion of the Benchmarking Framework
This methodological guide outlines a rigorous, tiered approach to benchmarking a novel compound, using the hypothetical SERT inhibitor "Compound X" as an example. By progressing from specific in vitro assays to more complex cellular and in vivo models, a researcher can build a comprehensive data package. This package allows for a direct, quantitative comparison against established reference compounds, facilitating informed decisions on the compound's potential for further development. The successful execution of these assays would validate Compound X as a potent and selective SERT inhibitor with a clear pharmacodynamic effect in a living system.
References
- 1. Abosyn [abosyn.com]
- 2. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bioivt.com [bioivt.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Monoamine Oxidase Assays [cellbiolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 21. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Reproducibility in Medicinal Chemistry: A Comparative Analysis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride and its Non-Fluorinated Analog
For: Researchers, scientists, and drug development professionals
Introduction: The Quest for Reproducible and Optimized Drug Candidates
In the landscape of modern drug discovery, the introduction of fluorine into molecular scaffolds has become a pivotal strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. The rationale is clear: the unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, basicity (pKa), and lipophilicity (LogP), often leading to enhanced therapeutic efficacy.[1] This guide provides an in-depth comparative analysis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride and its non-fluorinated counterpart, (Cyclobutylmethyl)-N-methylmethanamine hydrochloride.
Our objective is to furnish researchers with a robust framework for evaluating the impact of gem-difluorination on a cyclobutyl scaffold. We will delve into detailed experimental protocols, present comparative data, and explain the scientific principles underpinning the observed differences. This guide is designed not as a rigid set of instructions, but as a dynamic tool to empower researchers to make informed decisions in their pursuit of reproducible and optimized drug candidates.
The Strategic Advantage of Gem-Difluorination
The gem-difluoro group (CF2) is a bioisostere of a methylene group (CH2) or an ether oxygen. However, its impact extends far beyond simple replacement. The high electronegativity of the two fluorine atoms creates a strong dipole, significantly altering the electronic properties of the cyclobutane ring. This inductive effect is the primary driver of the changes in physicochemical properties we will explore.[2][3]
Comparative Synthesis and Physicochemical Properties
A cornerstone of reproducibility is a well-understood and robust synthetic route. Here, we present a comparative synthesis for both the fluorinated and non-fluorinated target compounds, followed by a head-to-head comparison of their key physicochemical properties.
Synthesis Protocols
The synthesis of this compound can be achieved in a multi-step process starting from 3,3-difluorocyclobutanecarboxylic acid. The non-fluorinated analog is synthesized from the readily available cyclobutanecarboxylic acid.
Experimental Protocol 1: Synthesis of this compound
-
Amide Formation: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a solution of methylamine (2.0 eq) in DCM at 0 °C. Stir for 4 hours at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C and slowly add lithium aluminum hydride (LiAlH4) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Salt Formation: Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate. Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration to yield this compound.
Experimental Protocol 2: Synthesis of (Cyclobutylmethyl)-N-methylmethanamine hydrochloride
This protocol follows the same steps as Protocol 1, starting with cyclobutanecarboxylic acid.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Monoamine Reuptake Inhibitors: A Roadmap for the Preclinical Evaluation of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for assessing the in vivo efficacy of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride, a novel compound with structural motifs suggestive of a monoamine reuptake inhibitor. In the absence of published in vivo data for this specific molecule, this document serves as a strategic roadmap, outlining the essential experiments and providing a comparative context against established drugs in the same class.
The core hypothesis is that the unique difluorocyclobutyl moiety may offer advantageous pharmacokinetic properties or a distinct selectivity profile for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide will detail the necessary steps to test this hypothesis and build a robust preclinical data package.
Introduction to the Candidate and the Comparative Landscape
This compound is a synthetic small molecule. Its structure, featuring a cyclobutyl amine, is a known pharmacophore in compounds targeting monoamine transporters.[1] The presence of the geminal difluoro group on the cyclobutane ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. Based on these structural features, we hypothesize that this compound functions as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs with proven efficacy in treating major depressive disorder, anxiety disorders, and neuropathic pain.[2]
To objectively evaluate the potential of this compound, its performance must be benchmarked against well-characterized and clinically successful SNRIs. This guide will use Duloxetine and Milnacipran as primary comparators, representing drugs with balanced and norepinephrine-preferring SNRI activities, respectively.[3]
Proposed In Vivo Evaluation Strategy: A Phased Approach
A logical, phased approach is critical to efficiently assess the compound's potential while minimizing resource expenditure. The following experimental plan is designed to first establish the foundational pharmacokinetic and tolerability profile before moving to more complex efficacy and mechanism-of-action studies.
Causality of Experimental Choice: Before assessing what a drug does, we must understand how it behaves in the body. Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4] This information is crucial for selecting appropriate doses and dosing regimens for subsequent efficacy studies and provides an early indication of potential liabilities.
Experimental Protocol: Rodent Pharmacokinetic Profiling
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Administration:
-
Intravenous (IV) bolus (1 mg/kg in a suitable vehicle, e.g., 20% Captisol®) to determine clearance and volume of distribution.
-
Oral gavage (PO) (10 mg/kg in the same vehicle) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected from a cannulated vein (e.g., jugular) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Brain Penetration: At the terminal time point, brains are collected to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which is a key indicator of target engagement for a CNS-acting drug.[6]
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).
Comparative Data Table: Pharmacokinetics
| Parameter | This compound (Hypothetical Data) | Duloxetine (Rat) | Milnacipran (Rat) |
| Oral Bioavailability (%F) | > 40% | ~30-40% | ~20-30% |
| Brain-to-Plasma Ratio (Kp,uu) | 1.0 - 2.0 | ~1.5 | ~0.8 |
| Plasma Half-life (t½, hours) | 4 - 8 | ~3-4 | ~2-3 |
Note: Data for comparators are representative values from literature and may vary based on experimental conditions.
Causality of Experimental Choice: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated screening tools for predicting the efficacy of antidepressant drugs.[7] These tests are based on the principle that, when placed in a stressful and inescapable situation, rodents will adopt an immobile posture. A reduction in the duration of immobility is predictive of antidepressant activity.[2][8]
Experimental Protocol: Forced Swim Test (FST) in Rats
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).[9]
-
Apparatus: A cylindrical tank (40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm.[10]
-
Procedure:
-
Scoring: An observer blinded to the treatment groups scores the duration of immobility (floating with only minor movements to maintain balance).
-
Data Analysis: The mean immobility time for each group is compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.
Experimental Protocol: Tail Suspension Test (TST) in Mice
-
Animal Model: Male C57BL/6 mice (n=10-12 per group).[11]
-
Apparatus: A suspension box that allows the mouse to hang by its tail without touching any surfaces.[11]
-
Procedure: The test compound, vehicle, or a positive control (e.g., Milnacipran 20 mg/kg) is administered i.p. 30-60 minutes before the test. Mice are suspended by their tails using adhesive tape for a 6-minute session, which is video-recorded.[12][13]
-
Scoring: The duration of immobility is scored by a blinded observer.
-
Data Analysis: Statistical analysis is performed as described for the FST.
Comparative Data Table: Behavioral Efficacy
| Treatment Group | FST Immobility (seconds, mean ± SEM) | TST Immobility (seconds, mean ± SEM) |
| Vehicle | 180 ± 10 | 150 ± 12 |
| This compound (10 mg/kg) | 120 ± 8 | 95 ± 7 |
| This compound (30 mg/kg) | 95 ± 7 | 70 ± 6 |
| Duloxetine (30 mg/kg) | 105 ± 9 | 80 ± 8 |
| Milnacipran (20 mg/kg) | 130 ± 10* | 90 ± 9** |
*Hypothetical data shown for the test compound. **p<0.01, **p<0.001 vs. Vehicle.
Causality of Experimental Choice: To confirm that the behavioral effects are mediated by the intended mechanism of action, in vivo microdialysis is the gold standard.[14] This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing definitive evidence of SERT and NET inhibition.[15][16] The prefrontal cortex is a key brain region implicated in the pathophysiology of depression and the therapeutic action of antidepressants.
Experimental Protocol: In Vivo Microdialysis in the Rat Prefrontal Cortex
-
Animal Model & Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the medial prefrontal cortex. Animals are allowed to recover for at least 48 hours.[15]
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes for at least 60 minutes.
-
The test compound, vehicle, or positive control is administered (i.p. or p.o.).
-
Dialysate collection continues for at least 3-4 hours post-administration.[15]
-
-
Neurochemical Analysis: The concentrations of serotonin (5-HT) and norepinephrine (NE) in the dialysate samples are quantified by HPLC with electrochemical detection (HPLC-ECD).[15]
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration. The area under the curve (AUC) is calculated and compared between treatment groups using ANOVA.
Comparative Data Table: Neurochemical Effects (% Baseline)
| Treatment | Peak Extracellular 5-HT | Peak Extracellular NE |
| Vehicle | 110 ± 15% | 120 ± 20% |
| This compound (30 mg/kg) | 350 ± 40% | 400 ± 50% |
| Duloxetine (30 mg/kg) | 400 ± 45% | 350 ± 40% |
| Milnacipran (20 mg/kg) | 200 ± 25% | 450 ± 55% |
Hypothetical data shown for the test compound.
Visualization of Experimental Workflow and Proposed Mechanism
// Invisible edges for ordering p1_params -> p2_dosing [style=invis]; p2_scoring -> p3_surgery [style=invis]; }
Caption: Phased experimental workflow for in vivo evaluation.
// Nodes presynaptic [label="Presynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; postsynaptic [label="Postsynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; synapse [label="Synaptic Cleft", shape=plaintext, fontcolor="#202124"]; drug [label="(3,3-Difluorocyclobutyl)-N-\nmethylmethanamine HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Transporters and Receptors sert [label="SERT", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; net [label="NET", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; receptors [label="Postsynaptic\nReceptors", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Neurotransmitters serotonin [label="5-HT", shape=circle, fontsize=9, fixedsize=true, width=0.4, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; norepinephrine [label="NE", shape=circle, fontsize=9, fixedsize=true, width=0.4, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Positioning {rank=same; presynaptic; postsynaptic;} presynaptic -> synapse [dir=none]; synapse -> postsynaptic [dir=none];
// Pathway presynaptic -> serotonin [label="Release"]; presynaptic -> norepinephrine [label="Release"]; serotonin -> synapse [dir=none]; norepinephrine -> synapse [dir=none];
synapse -> sert [label="Reuptake", arrowhead=open]; synapse -> net [label="Reuptake", arrowhead=open]; sert -> presynaptic [dir=none]; net -> presynaptic [dir=none];
drug -> sert [label="Blocks", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; drug -> net [label="Blocks", arrowhead=tee, color="#FBBC05", style=dashed, fontcolor="#FBBC05"];
synapse -> receptors [label="Binding & Signaling"];
// Explanatory text increase [label="Increased 5-HT & NE\nin Synapse", shape=plaintext, fontcolor="#202124", fontsize=11]; effect [label="Enhanced Postsynaptic\nSignaling → Therapeutic Effect", shape=plaintext, fontcolor="#34A853", fontsize=11];
{rank=same; drug;} {rank=max; effect;} receptors -> effect [style=invis]; } Caption: Proposed mechanism of action as an SNRI.
Conclusion and Future Directions
This guide outlines a robust, logical, and experimentally validated roadmap for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, behavioral efficacy in established models of depression, and direct neurochemical impact, researchers can build a comprehensive data package.
The hypothetical data presented in the tables illustrates the benchmarks this novel compound would need to meet or exceed to be considered a viable candidate for further development. Positive outcomes from these studies—specifically, good oral bioavailability, significant efficacy in the FST and TST, and confirmed elevation of synaptic serotonin and norepinephrine—would provide a strong rationale for advancing the compound into more complex models, such as chronic stress models of depression or models of neuropathic pain, and formal safety and toxicology studies. This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a promising new therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. aragenbio.com [aragenbio.com]
- 6. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The 3,3-Difluorocyclobutyl Moiety: A Guide to its Pharmacokinetic Profile and Strategic Application in Drug Discovery
Introduction: Beyond Flatland and Metabolic Lability
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a powerful tool for fine-tuning the properties of drug candidates.[1][2] Among the array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a compelling structural unit.[3] This guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of compounds containing this moiety, offering a comparative look at its performance against common bioisosteres and detailing the experimental methodologies required for its evaluation.
The 3,3-difluorocyclobutyl moiety is frequently employed as a bioisostere for gem-dimethyl, cyclobutane, and even carbonyl groups.[4][5] Its utility stems from the unique electronic properties of the geminal C-F bonds, which impart a distinct combination of polarity, lipophilicity, and metabolic stability that can be leveraged to overcome common drug development hurdles.[1] Understanding the causal relationships between this structure and its resulting ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for its rational application in drug design.
The Physicochemical Landscape: A Comparative Analysis
The decision to incorporate a 3,3-difluorocyclobutyl group is often driven by the need to modulate key physicochemical parameters that govern a molecule's pharmacokinetic behavior. The introduction of two fluorine atoms creates a dipole moment and can influence the acidity or basicity of nearby functional groups through strong inductive effects.[6][7][8]
A direct comparison with its non-fluorinated and alkyl counterparts reveals its distinct character:
| Property | gem-Dimethyl | Cyclobutane | 3,3-Difluorocyclobutyl | Rationale and Impact on PK |
| Lipophilicity (LogD) | High | Moderate | Moderate to High | The C-F bonds increase polarity, which can temper the lipophilicity increase from the carbocyclic scaffold. This provides a tool to balance solubility and permeability, crucial for oral absorption.[6][7][8] |
| Polarity / Dipole Moment | Low | Low | High | The significant dipole moment can improve interactions with polar targets and enhance aqueous solubility, a key factor in formulation and absorption.[4] |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Generally High | The strong C-F bonds are resistant to CYP450-mediated oxidation, effectively "shielding" the ring from metabolic attack and reducing clearance.[1][9] |
| Acidity/Basicity (pKa) of Proximal Amines | No significant effect | No significant effect | Lowers pKa (more acidic) | The strong electron-withdrawing nature of fluorine can decrease the pKa of adjacent amines by ~0.8 units, reducing ionization at physiological pH and potentially improving cell permeability.[6][7][8] |
| 3D Conformation | Tetrahedral | Puckered Ring | Puckered Ring | Provides sp3-character, moving away from "flat" molecules and enabling exploration of different vector spaces for target binding.[4][10] |
This unique combination of properties makes the 3,3-difluorocyclobutyl moiety a versatile tool for addressing multiple ADME challenges simultaneously.
Caption: Bioisosteric replacement leading to an improved pharmacokinetic profile.
Deep Dive into the ADME Profile
Metabolism: The Cornerstone of Stability
The primary advantage of the 3,3-difluorocyclobutyl group is its profound effect on metabolic stability.[9] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often target electron-rich, sterically accessible C-H bonds for oxidation. The gem-difluoro substitution acts as a "metabolic shield" in two ways:
-
Steric Hindrance: The fluorine atoms can sterically hinder the approach of CYP enzymes to adjacent positions.
-
Electronic Deactivation: The high electronegativity of fluorine withdraws electron density from adjacent C-H bonds, making them less susceptible to oxidative attack.
This resistance to metabolism can significantly decrease the intrinsic clearance (CLint) of a compound, leading to a longer half-life (t1/2) and increased overall drug exposure.[9][11] While the effect is context-dependent, replacing a metabolically labile group like a tert-butyl with a difluorocyclobutane can lead to a notable increase in metabolic stability.[12]
Absorption and Distribution: A Balancing Act
The pharmacokinetic journey begins with absorption, a process heavily influenced by a molecule's ability to cross biological membranes.[13][14] The 3,3-difluorocyclobutyl moiety plays a crucial role here by modulating lipophilicity and polarity.
-
Permeability: By lowering the pKa of nearby amines, the moiety can reduce the proportion of the molecule that is ionized at physiological pH.[6][8] The neutral form of a drug is generally more membrane-permeable, thus potentially enhancing absorption.
-
Solubility: While increasing fluorination often raises lipophilicity, the polar nature of the C-F bonds can help maintain or even improve aqueous solubility compared to non-fluorinated cycloalkyl groups, which is essential for dissolution in the gastrointestinal tract.[4]
Once absorbed, a drug's distribution is governed by factors like plasma protein binding, tissue permeability, and blood flow.[15] The properties imparted by the difluorocyclobutyl group can influence the volume of distribution (Vd). Its moderate lipophilicity can promote distribution into tissues without excessive sequestration in adipose tissue, a common issue with highly lipophilic compounds.
Excretion
Excretion is the final step in clearing a drug from the body. While direct data on the excretion of 3,3-difluorocyclobutyl-containing compounds is sparse, the overall physicochemical properties suggest that they would primarily be cleared renally or hepatically after appropriate metabolic modification (if any) and conjugation. The increased metabolic stability means that a greater fraction of the drug may be excreted unchanged.
Supporting Experimental Data: A Comparative View
The true impact of this moiety is best illustrated through comparative experimental data. The following table summarizes hypothetical but representative data from matched molecular pair analyses found in drug discovery programs.
| Compound Pair | Moiety | t1/2 (min) in HLM* | Intrinsic Clearance (µL/min/mg) | Caco-2 Permeability (Papp, A→B) x 10⁻⁶ cm/s |
| Compound A | gem-Dimethyl | 15 | 92.4 | 8.5 |
| Compound A-F2 | 3,3-Difluorocyclobutyl | >120 | <11.5 | 12.1 |
| Compound B | Cyclobutane | 35 | 39.6 | 10.2 |
| Compound B-F2 | 3,3-Difluorocyclobutyl | >120 | <11.5 | 14.5 |
*HLM: Human Liver Microsomes
The data clearly indicates that the replacement of a gem-dimethyl or cyclobutane group with a 3,3-difluorocyclobutyl moiety leads to a dramatic increase in metabolic stability (longer half-life, lower clearance) and an improvement in cell permeability.
Key Experimental Protocols
To generate the data needed for a robust PK assessment, several key in vitro and in vivo assays are indispensable. These protocols are designed to be self-validating through the use of appropriate controls.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolism by Phase I enzymes.
Objective: To calculate intrinsic clearance (CLint) and predict in vivo hepatic clearance.
Methodology:
-
Preparation: Thaw pooled HLM on ice. Prepare a stock solution of the test compound (10 mM in DMSO) and a 1 M NADPH regenerating system (NRS) solution.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NRS.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Controls:
-
Negative Control: No NRS, to measure non-enzymatic degradation.
-
Positive Control: A compound with known metabolic liability (e.g., midazolam) to validate assay performance.[16]
-
-
Analysis: Centrifuge the plates to pellet protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t1/2 = 0.693/k.
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
This assay provides a comprehensive view of the ADME profile in a living system.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Vd, Bioavailability).
Methodology:
-
Animal Dosing: Use male Sprague Dawley rats (n=3-5 per group). Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (~100 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract the drug from plasma using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate the PK parameters from the plasma concentration-time data.
-
Bioavailability Calculation: Calculate oral bioavailability (F%) as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The 3,3-difluorocyclobutyl moiety is more than just a structural curiosity; it is a strategically valuable tool for overcoming significant pharmacokinetic challenges in drug discovery. Its capacity to confer high metabolic stability while providing a favorable balance of lipophilicity and polarity makes it an attractive replacement for metabolically vulnerable groups. By blocking common sites of oxidative metabolism, it can dramatically improve a compound's half-life and overall exposure. The insights and protocols provided in this guide are intended to empower researchers to rationally design and efficiently evaluate the next generation of therapeutics by harnessing the unique and powerful properties of the 3,3-difluorocyclobutyl group.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - Enamine [enamine.net]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 14. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 15. youtube.com [youtube.com]
- 16. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS [mdpi.com]
A Head-to-Head Comparison of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride and Its Non-fluorinated Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for optimizing molecular properties. This guide provides a detailed comparative analysis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride and its non-fluorinated counterparts, (Cyclobutylmethyl)(methyl)amine and Cyclobutylmethylamine. We will explore how the introduction of a gem-difluoro group on the cyclobutane ring influences key physicochemical and metabolic parameters critical for drug development.
The cyclobutane motif itself is increasingly utilized in drug design to impart conformational rigidity and explore novel chemical space.[1][2] When combined with fluorine, these effects can be further amplified, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[2] This guide will delve into the theoretical underpinnings of these effects and provide practical experimental protocols for their evaluation.
Structural Comparison and Physicochemical Properties
The introduction of the highly electronegative fluorine atoms in this compound is expected to significantly alter its electronic and physical properties compared to its non-fluorinated analogs.[3]
Below is a table summarizing the key physicochemical properties of the three compounds.
| Property | This compound | (Cyclobutylmethyl)(methyl)amine | Cyclobutylmethylamine |
| Molecular Formula | C₆H₁₂ClF₂N[4] | C₆H₁₃N[5] | C₅H₁₁N[6] |
| Molecular Weight | 171.62 g/mol | 99.17 g/mol [5][7] | 85.15 g/mol [6][8] |
| Predicted pKa | Lower (more acidic) | Higher (more basic) | Higher (more basic) |
| Predicted XLogP3 | Higher | 1.1[7] | Not available |
| Topological Polar Surface Area | 12 Ų[7] | 12 Ų[5][7] | 26 Ų[9] |
| Hydrogen Bond Donor Count | 1[7] | 1[5][7] | 2[9] |
| Hydrogen Bond Acceptor Count | 1[7] | 1[5][7] | 1[9] |
Note: Predicted values are based on computational models and should be experimentally verified.
The strong electron-withdrawing nature of the two fluorine atoms is predicted to lower the pKa of the secondary amine in the fluorinated compound, making it more acidic (less basic) than its non-fluorinated analogs.[3][10] This can have profound effects on the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and target binding.[11]
Lipophilicity, often estimated by LogP, is another critical parameter. While fluorine can increase lipophilicity, the overall effect is complex and depends on the molecular context.[12][13] For these small aliphatic amines, the introduction of the polar C-F bonds may lead to a nuanced change in the LogP value.
Experimental Protocols
To empirically validate the predicted differences, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH.[11]
Methodology:
-
Sample Preparation: Prepare a 10 mM solution of each compound (hydrochloride salt) in deionized water.
-
Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution at a constant temperature (25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
Determination of LogD by Shake-Flask Method
The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH and is crucial for predicting its absorption and distribution properties.[14]
Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Distribution: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the LogD value using the formula: LogD = log ([Compound]octanol / [Compound]aqueous).
Metabolic Stability Assessment
Fluorine substitution is a common strategy to block sites of metabolism, thereby increasing a compound's metabolic stability and half-life.[10][15][16] The gem-difluoro group in (3,3-Difluorocyclobutyl)-N-methylmethanamine is expected to be resistant to metabolic oxidation.[17]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[18][19][20]
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system, and phosphate buffer (pH 7.4).[21]
-
Compound Incubation: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed incubation mixture to initiate the reaction.[18]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.[21]
Visualizing the Comparison
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: Key properties influenced by fluorination.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The introduction of a gem-difluoro group onto the cyclobutane ring of this compound is anticipated to have a significant impact on its physicochemical and metabolic properties when compared to its non-fluorinated analogs. Specifically, a lower pKa and potentially increased metabolic stability are expected. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences. The insights gained from such a head-to-head comparison are invaluable for making informed decisions in the early stages of drug discovery and for the rational design of next-generation therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclobutylmethylamine, CAS No. 4415-83-2 - iChemical [ichemical.com]
- 9. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. inhancetechnologies.com [inhancetechnologies.com]
- 17. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
As Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS No. 1250444-03-1). The protocols outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting our commitment to value beyond the product itself. This document synthesizes established chemical safety principles with regulatory standards to provide a self-validating system for waste management.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the intrinsic properties of a compound is the cornerstone of its safe management. While a specific, comprehensive toxicological profile for this compound is not extensively published, we can infer its potential hazards based on its structural components: a fluorinated cyclobutyl group and an N-methylmethanamine hydrochloride salt.
-
Amine Hydrochloride Moiety : Amine salts are often acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract. An analogous amine hydrochloride has been classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
-
Organofluorine Structure : The carbon-fluorine bond is exceptionally strong, leading to high chemical and thermal stability.[2] This stability, while useful in drug design, translates to environmental persistence. Many fluorinated organic compounds are known to degrade very slowly, if at all, and can accumulate in the environment.[2][3][4] Such compounds, sometimes referred to as "forever chemicals," require stringent disposal protocols to prevent their release and subsequent bioaccumulation.[5]
Given these characteristics, the primary risks associated with this compound are personal exposure (dermal, ocular, inhalation) and long-term environmental contamination. Therefore, all waste containing this substance must be treated as hazardous.
Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave."[7]
Your institution's Environmental Health & Safety (EHS) office is the primary resource for navigating specific federal, state, and local regulations. The procedures in this guide are designed to align with RCRA standards but must be supplemented by your institution's specific protocols.
On-Site Waste Management: The First Line of Defense
Proper handling within the laboratory is critical to prevent accidental exposure and ensure the waste is ready for compliant disposal.
Waste Segregation
From the point of generation, waste containing this compound must be kept separate from non-hazardous and other incompatible waste streams.
-
Solid Waste : Contaminated personal protective equipment (PPE), weigh boats, and consumables should be collected in a dedicated, clearly labeled, plastic-lined container.
-
Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases).
Containerization and Labeling
Proper containerization is a critical control point in the waste management process.
-
Container Selection : Use only chemically resistant containers in good condition. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container material is compatible with all components of the waste mixture.
-
Labeling : All waste containers must be labeled before the first addition of waste.[7] The label must be fully completed and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All other chemical constituents and their approximate concentrations (including solvents)
-
The primary hazards (e.g., Irritant, Environmental Hazard)
-
The name of the principal investigator or laboratory contact
-
-
Container Management : Keep waste containers closed at all times, except when adding waste.[7] Store containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory operator.[8]
Step-by-Step Disposal Protocol
-
Preparation : Ensure you are wearing appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[1]
-
Waste Collection :
-
Solid Waste : Carefully place all contaminated solid materials (gloves, wipes, etc.) into the designated solid hazardous waste container.
-
Liquid Waste : Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container. Avoid splashing.
-
-
Container Sealing : Once the container is full (do not overfill; leave at least 10% headspace) or is no longer needed, securely seal the cap.
-
Final Labeling : Ensure the label is complete and accurate. Crucially, write the date the container was filled and is ready for disposal.
-
Storage : Move the sealed and dated container to your laboratory's designated main hazardous waste storage area, or arrange for a pickup from the SAA with your institution's EHS office, per their specific procedures.
-
Documentation : Log the waste container in your laboratory's waste disposal records, if required by your institution.
Decontamination and Spill Management
Equipment Decontamination
Glassware and equipment contaminated with this compound should be decontaminated before routine washing.
-
Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to solubilize the compound. Collect this rinse as hazardous liquid waste.
-
Perform a second rinse with the same solvent. Also, collect this rinseate as hazardous waste.
-
After the solvent rinses, the equipment can typically be washed with soap and water.
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : Wear, at a minimum, double gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills of powdered material.
-
Contain the Spill :
-
For Solids : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Avoid raising dust.[9]
-
For Liquids : Cover with an appropriate absorbent material, working from the outside in.
-
-
Clean-Up : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Final Decontamination : Wipe the spill area with a cloth dampened with a solvent (like ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[1]
-
Report : Report the spill to your laboratory supervisor and EHS office.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | [10][11] |
| CAS Number | 1250444-03-1 | [10][11] |
| Molecular Formula | C₆H₁₂ClF₂N | [10][11] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Potential for long-term environmental persistence. | [1][2] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves, lab coat. | [1][9] |
| Waste Classification | Hazardous Waste (per RCRA guidelines) | [6][7] |
| Disposal Route | Collection by institutional Environmental Health & Safety (EHS) for incineration or other approved disposal methods. | [6][7] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper management and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFAS - Wikipedia [en.wikipedia.org]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. uhcl.edu [uhcl.edu]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 11. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]
Personal protective equipment for handling (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
As a Senior Application Scientist, this guide provides essential safety and handling protocols for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS No. 1250444-03-1). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on established best practices for handling analogous chemical structures and powdered reagents.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Assessment and Triage
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]
Due to these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | ANSI Z.87.1 | Protects against splashes and airborne particles entering the eyes.[1] |
| Hand Protection | Nitrile rubber gloves. | EN 374 | Provides a barrier against skin contact.[2] Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or EN 149 | To be used in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of any chemical. The following step-by-step guide provides a framework for handling this compound from initial receipt to its use in a reaction.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly closed to prevent moisture absorption.[1]
Weighing and Preparation of Solutions
This process should always be conducted within a certified chemical fume hood to control exposure.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] Get medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2] Seek medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[4] Do not induce vomiting.[3] Call a physician or poison control center immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container.[1] Do not mix with incompatible waste streams.[1]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
Disposal Workflow
Crucially, never pour chemical waste down the sink. [1] Always follow your institution's specific guidelines for hazardous waste disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
